E7046
Description
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Appearance |
Solid powder |
Synonyms |
E7046; E-7046; E 7046.; unknown |
Origin of Product |
United States |
Foundational & Exploratory
E7046: An In-depth Technical Guide on its Mechanism of Action in Cancer
For researchers, scientists, and drug development professionals, this guide elucidates the core mechanism of the investigational EP4 antagonist, E7046, in oncology.
Introduction to the PGE2-EP4 Axis in Oncology
Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase-2 (COX-2) enzyme, is a critical signaling molecule often dysregulated in cancer. Its interaction with the E-type prostanoid receptor 4 (EP4), a G-protein-coupled receptor, triggers a cascade of intracellular events that promote tumorigenesis. The PGE2-EP4 axis is implicated in stimulating cancer cell proliferation, migration, invasion, and metastasis. Furthermore, this pathway is a potent orchestrator of an immunosuppressive tumor microenvironment (TME), thereby facilitating tumor evasion from host immune surveillance.
This compound: A Selective Antagonist of the EP4 Receptor
This compound is an orally bioavailable, selective small-molecule antagonist of the EP4 receptor. By blocking the binding of PGE2 to EP4, this compound aims to disrupt the pro-tumoral signaling cascade and reinvigorate anti-tumor immunity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Biochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species/System | Reference |
| IC50 | 13.5 nM | Cell-free assay | |
| Ki | 23.14 nM | Cell-free assay | |
| Oral Bioavailability | >31% | Mouse | |
| Elimination Half-life (t1/2) | ~4 hours | Mouse | |
| Elimination Half-life (t1/2) | 12 hours | Human |
Table 2: Preclinical Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| CT-26 (Colon Carcinoma) | This compound (150 mg/kg, daily) | Significant | Anti-tumor activity is dependent on myeloid and CD8+ T cells. | |
| 4T1 (Breast Cancer) | This compound (150 mg/kg, daily) | Significant | Synergistic anti-tumor activity when combined with anti-CTLA-4 antibodies. | |
| SaI/N (Fibrosarcoma) | This compound (150 mg/kg, daily) | Significant | ||
| PAN02 (Pancreatic Cancer) | This compound (150 mg/kg, daily) | Significant | ||
| EMT6 (Breast Cancer) | This compound (150 mg/kg, daily) | Significant |
Table 3: Clinical Efficacy and Pharmacodynamic Effects of this compound (Phase I Study)
| Parameter | Result | Patient Population | Reference |
| Best Overall Response | Stable Disease: 23% (7/30 patients) | Patients with advanced solid tumors | |
| Treatment Duration for Stable Disease | ≥18 weeks in 4 of 7 patients with stable disease | Patients with advanced solid tumors | |
| Tumor CD8+ T-cell Infiltration | Significantly increased with treatment | Patients with advanced solid tumors | |
| Blood Biomarkers | Increased CXCL10 and CCL5; Decreased EOMES | Patients with advanced solid tumors |
Core Mechanism of Action: Reprogramming the Tumor Microenvironment
The primary anti-cancer effect of this compound is mediated through its profound impact on the TME, shifting it from an immunosuppressive to an anti-tumorigenic state.
Modulation of Myeloid Cells
This compound directly counteracts the immunosuppressive effects of PGE2 on myeloid cells:
-
Inhibition of Myeloid-Derived Suppressor Cells (MDSCs): this compound reduces the accumulation and suppressive function of MDSCs within the TME.
-
Repolarization of Tumor-Associated Macrophages (TAMs): It inhibits the differentiation of monocytes into immunosuppressive M2-like TAMs and promotes a shift towards a pro-inflammatory, anti-tumoral M1-like phenotype. This is characterized by an increase in MHC class II expression on TAMs.
-
Enhanced Antigen Presentation: By promoting the differentiation of monocytes into antigen-presenting cells, this compound facilitates the priming of anti-tumor T-cell responses.
Enhancement of T-Cell-Mediated Immunity
The modulation of myeloid cells by this compound creates a more favorable environment for T-cell function:
-
Increased T-cell Infiltration: this compound treatment leads to a significant increase in the infiltration of CD8+ cytotoxic T lymphocytes into the tumor.
-
Enhanced T-cell Recruitment: The drug increases the levels of T-cell-recruiting chemokines such as CXCL10 and CCL5.
-
Reversal of T-cell Exhaustion: this compound has been shown to downregulate the expression of EOMES, a transcription factor associated with T-cell exhaustion.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound blocks PGE2 binding to the EP4 receptor, inhibiting downstream signaling and reversing immunosuppression.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Monocyte Differentiation and Immunosuppression Assay
This assay assesses the ability of this compound to reverse PGE2-induced immunosuppressive myeloid cell differentiation.
-
Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
Cell Culture and Differentiation: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, GM-CSF, and IL-4 to induce differentiation towards dendritic cells. To model the tumor microenvironment, cells are treated with PGE2 in the presence or absence of varying concentrations of this compound.
-
Phenotypic Analysis: After 5-7 days of culture, the phenotype of the differentiated cells is analyzed by flow cytometry using antibodies against markers for M1 macrophages (e.g., CD80, CD86, HLA-DR), M2 macrophages (e.g., CD163, CD206), and MDSCs (e.g., CD33, CD11b, HLA-DRlow/-).
-
Immunosuppression Assay: The functional capacity of the differentiated myeloid cells to suppress T-cell proliferation is assessed. The myeloid cells are co-cultured with autologous T cells (pre-labeled with a proliferation dye such as CFSE) and stimulated with anti-CD3/CD28 antibodies. T-cell proliferation is measured after 3-5 days by flow cytometry as the dilution of the proliferation dye.
Caption: Workflow for in vitro monocyte differentiation and immunosuppression assay.
Syngeneic Mouse Tumor Model Studies
These in vivo studies evaluate the anti-tumor efficacy and immunomodulatory effects of this compound.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1x106 CT-26 colon carcinoma cells) are subcutaneously implanted into the flank of syngeneic mice (e.g., BALB/c mice).
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm3), mice are randomized into treatment groups. This compound is typically administered orally, once daily, at a specified dose (e.g., 150 mg/kg). A vehicle control group is also included.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The tumor growth inhibition (TGI) is calculated at the end of the study.
-
Immunophenotyping of Tumors: At the end of the study, or at specified time points, tumors are harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to characterize the immune cell infiltrate (e.g., MDSCs, TAMs, CD4+ and CD8+ T cells, regulatory T cells).
-
Cytokine Analysis: Tumor homogenates or serum samples can be analyzed for cytokine levels using methods such as ELISA or multiplex bead arrays.
Caption: Workflow for syngeneic mouse tumor model studies.
Conclusion
This compound is a promising anti-cancer agent that acts through a distinct immunomodulatory mechanism. By selectively antagonizing the EP4 receptor, this compound disrupts the immunosuppressive PGE2-EP4 signaling axis within the tumor microenvironment. This leads to a reduction in immunosuppressive myeloid cells, an increase in anti-tumoral macrophages, and enhanced T-cell infiltration and activity. The preclinical and early clinical data support the continued development of this compound, both as a monotherapy and in combination with other immunotherapies, for the treatment of various solid tumors. Further research will continue to elucidate the full potential of this novel therapeutic approach.
E7046: A Deep Dive into its Role as a Selective EP4 Antagonist in the Prostaglandin E2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E7046, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor, EP4. It details the mechanism of action of this compound within the PGE2 signaling pathway, its impact on the tumor microenvironment, and its potential as a therapeutic agent in oncology. This document synthesizes key preclinical and clinical data, outlines detailed experimental protocols for its evaluation, and visualizes complex biological processes and workflows.
The Prostaglandin E2 Signaling Pathway and the Role of the EP4 Receptor
Prostaglandin E2 (PGE2) is a principal prostanoid, a lipid signaling molecule derived from arachidonic acid, that plays a critical role in a myriad of physiological and pathological processes, including inflammation and cancer.[1] Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. These receptors are differentially expressed across various cell types and couple to different intracellular signaling cascades, leading to a diverse range of cellular responses.
The EP4 receptor is of particular interest in oncology due to its significant role in promoting an immunosuppressive tumor microenvironment.[2] Upon binding of PGE2, the EP4 receptor primarily couples to the Gαs protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes associated with immunosuppression, cell proliferation, and angiogenesis.
This compound: A Selective EP4 Receptor Antagonist
This compound is an orally bioavailable small molecule that acts as a highly selective antagonist of the EP4 receptor.[3][4] Its mechanism of action involves directly binding to the EP4 receptor and preventing the binding of its natural ligand, PGE2. This blockade inhibits the downstream signaling cascade, thereby mitigating the immunosuppressive and pro-tumorigenic effects of PGE2.
Quantitative Profile of this compound
The potency and selectivity of this compound have been characterized through various in vitro assays.
| Parameter | Value | Description | Reference |
| IC50 | 13.5 nM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the EP4 receptor activity in a functional assay. | [5] |
| Ki | 23.14 nM | The inhibition constant, representing the binding affinity of this compound to the EP4 receptor. | [5] |
Experimental Protocols for Evaluating this compound
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
EP4 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the EP4 receptor.
Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand (e.g., [3H]-PGE2) from the EP4 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human EP4 receptor.
-
Radioligand: [3H]-Prostaglandin E2.
-
Non-specific binding control: Unlabeled PGE2 at a high concentration.
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, [3H]-PGE2 (at a concentration close to its Kd), and either this compound, assay buffer (for total binding), or unlabeled PGE2 (for non-specific binding).
-
Incubate the plate for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to reach binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional antagonist activity (IC50) of this compound at the EP4 receptor.
Principle: This cell-based assay measures the ability of this compound to inhibit the PGE2-induced production of cAMP.
Materials:
-
A cell line stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
PGE2 (agonist).
-
This compound (antagonist).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
Procedure:
-
Seed the EP4-expressing cells in a 96-well plate and culture overnight.
-
Prepare a dilution series of this compound.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of PGE2 (typically the EC80, the concentration that gives 80% of the maximal response) in the presence of this compound.
-
Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Myeloid-Derived Suppressor Cell (MDSC) Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of myeloid progenitor cells into MDSCs.
Principle: Bone marrow cells are cultured with tumor-conditioned medium or specific cytokines that promote MDSC differentiation, in the presence or absence of this compound. The resulting cell populations are then analyzed by flow cytometry.
Materials:
-
Bone marrow cells isolated from mice (e.g., from the femur and tibia).
-
Tumor-conditioned medium (TCM) from a relevant cancer cell line (e.g., LLC, 4T1) or recombinant cytokines (e.g., GM-CSF and IL-6).
-
PGE2.
-
This compound.
-
Complete cell culture medium.
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD11b, anti-Gr-1).
Procedure:
-
Isolate bone marrow cells from mice.
-
Culture the bone marrow cells in complete medium supplemented with TCM or a combination of GM-CSF and IL-6 to induce MDSC differentiation.
-
Treat the cultures with PGE2 in the presence or absence of different concentrations of this compound.
-
Culture the cells for 3-5 days.
-
Harvest the cells and stain them with fluorescently labeled antibodies against MDSC surface markers (e.g., CD11b and Gr-1).
-
Analyze the stained cells by flow cytometry to quantify the percentage of CD11b+Gr-1+ MDSCs in each treatment group.
-
Compare the percentage of MDSCs in the this compound-treated groups to the control groups to determine the inhibitory effect of this compound on MDSC differentiation.
Preclinical In Vivo Evaluation of this compound
The anti-tumor efficacy of this compound has been evaluated in various syngeneic mouse tumor models.
Summary of Preclinical In Vivo Efficacy
| Tumor Model | Treatment | Outcome | Reference |
| CT26 (Colon Carcinoma) | This compound (150 mg/kg) | Significant tumor growth inhibition. | [6] |
| 4T1 (Breast Cancer) | This compound + anti-CTLA-4 | Nearly complete tumor growth inhibition. | [7] |
| CT26 (Colon Carcinoma) | This compound + anti-PD-1 | Pronounced tumor growth inhibition, with 40% of mice rendered tumor-free. | [8] |
Clinical Development of this compound
A first-in-human, phase I clinical trial (NCT02540291) has been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[1]
Key Findings from the Phase I Trial
| Parameter | Finding | Reference |
| Dose Escalation | 125, 250, 500, and 750 mg once daily. | [1] |
| Maximum Tolerated Dose (MTD) | Not reached. | [2] |
| Pharmacokinetics | Dose-proportional exposure up to 500 mg; elimination half-life of approximately 12 hours, supporting once-daily dosing. | [2] |
| Safety and Tolerability | Generally well-tolerated with manageable side effects. The most common adverse events were fatigue, diarrhea, and nausea. | [5] |
| Efficacy | Best response of stable disease was observed in 23% of patients. Treatment duration of ≥20 weeks was seen in 5 patients. | [5] |
| Pharmacodynamics | Increased tumor infiltration of CD3+ and CD8+ T-cells. Modulation of genes downstream of EP4 signaling. | [5] |
Conclusion
This compound is a promising, selective EP4 receptor antagonist with a clear mechanism of action in the prostaglandin E2 signaling pathway. Preclinical studies have demonstrated its ability to modulate the immunosuppressive tumor microenvironment and inhibit tumor growth, particularly in combination with immune checkpoint inhibitors. The first-in-human phase I trial has shown that this compound is safe and well-tolerated, with evidence of immune modulation and preliminary signs of anti-tumor activity. Further clinical investigation of this compound, especially in combination with other immunotherapies, is warranted to fully elucidate its therapeutic potential in oncology.
References
- 1. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP4 Receptor (rat) Activation Assay Kit (cAMP) - Applications - CAT N°: 600410 [bertin-bioreagent.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
E7046: A Paradigm Shift in Cancer Immunotherapy by Targeting the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
E7046 is an investigational, orally bioavailable, selective antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4). Emerging preclinical and clinical data have positioned this compound as a promising immunomodulatory agent that reshapes the tumor microenvironment (TME) from an immunosuppressive to an anti-tumorigenic state. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from pivotal studies, outlining experimental protocols, and visualizing complex biological pathways and workflows.
Introduction: The Rationale for EP4 Antagonism in Oncology
The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, and immune cells. A key mechanism by which tumors evade immune destruction is the establishment of an immunosuppressive milieu. Prostaglandin E2 (PGE2), a lipid mediator often found at high concentrations in the TME, is a potent immunosuppressor that acts through its four receptors, EP1-4.[1] The EP4 receptor, in particular, is highly expressed on various immune cells, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), where it promotes their differentiation into immunosuppressive phenotypes.[2][3]
This compound (also known as Palupiprant) is a potent and highly selective small-molecule antagonist of the EP4 receptor.[4] By blocking the PGE2-EP4 signaling axis, this compound aims to reprogram the TME, thereby unleashing the anti-tumor activity of the immune system.
Mechanism of Action: Reversing Myeloid-Mediated Immunosuppression
This compound's primary mechanism of action is the competitive antagonism of the EP4 receptor. This blockade disrupts the downstream signaling cascade initiated by PGE2, which is crucial for the immunosuppressive functions of myeloid cells within the TME.
The PGE2-EP4 Signaling Pathway
The binding of PGE2 to the Gαs-coupled EP4 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This signaling cascade ultimately results in the transcription of genes that promote an immunosuppressive phenotype in myeloid cells.
References
E7046 Target Validation in Oncology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7046 is a potent and highly selective, orally bioavailable small-molecule antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4). The EP4 receptor, activated by its ligand PGE2, plays a critical role in creating an immunosuppressive tumor microenvironment (TME), thereby promoting tumor growth and immune evasion. This technical guide provides a comprehensive overview of the target validation for this compound in oncology, detailing its mechanism of action, preclinical and clinical evidence, and the experimental methodologies employed to substantiate its therapeutic potential. Through the inhibition of the PGE2-EP4 signaling pathway, this compound has been shown to reprogram the TME, shifting it from an immunosuppressive to an anti-tumor state. This is primarily achieved by modulating the differentiation and function of myeloid cells, leading to a reduction in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), and an increase in the infiltration and activity of cytotoxic T lymphocytes (CTLs). This guide will delve into the in vitro and in vivo studies that have validated EP4 as a therapeutic target in oncology and established the pharmacological profile of this compound as a promising immunomodulatory agent.
Introduction: The Rationale for Targeting the PGE2-EP4 Axis in Cancer
Prostaglandin E2 (PGE2) is a key inflammatory mediator that is frequently overproduced in the tumor microenvironment of various cancers.[1] Its immunosuppressive functions are largely mediated through four G-protein coupled receptors, EP1, EP2, EP3, and EP4.[1] Among these, the EP4 receptor has emerged as a pivotal player in cancer progression due to its high expression on various immune cells, including myeloid cells and lymphocytes, as well as on tumor cells themselves.[2]
The binding of PGE2 to the EP4 receptor on myeloid progenitor cells can drive their differentiation towards immunosuppressive phenotypes, such as MDSCs and M2-polarized TAMs.[3] These cells, in turn, suppress the activity of effector T cells, natural killer (NK) cells, and dendritic cells (DCs), thereby fostering a TME that is permissive to tumor growth and metastasis.[3] Furthermore, PGE2-EP4 signaling in cancer cells can directly promote their proliferation, survival, and invasion.[1]
Given the multifaceted role of the PGE2-EP4 axis in tumor-associated immunosuppression and cancer cell biology, its therapeutic targeting represents a compelling strategy for cancer immunotherapy. This compound was developed as a selective antagonist of the EP4 receptor to counteract these pro-tumoral effects and restore anti-tumor immunity.[2]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by competitively binding to the EP4 receptor and blocking the downstream signaling induced by PGE2. This inhibition disrupts the immunosuppressive cascade initiated by PGE2 in the TME.
Signaling Pathway
The binding of PGE2 to the EP4 receptor primarily activates the Gαs-adenylyl cyclase-cyclic AMP (cAMP)-protein kinase A (PKA) signaling pathway.[1] However, it can also signal through Gαi and β-arrestin pathways, leading to the activation of PI3K/AKT and ERK signaling.[1] These pathways collectively contribute to the modulation of gene expression that favors an immunosuppressive TME and promotes tumor cell survival and proliferation. This compound, by blocking the initial ligand-receptor interaction, prevents the activation of these downstream signaling cascades.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
E7046 (Palupiprant): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7046, also known as Palupiprant, is a potent and selective small-molecule antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4). By targeting the immunosuppressive tumor microenvironment, this compound presents a promising immunomodulatory approach for cancer therapy. This technical guide provides an in-depth overview of the IUPAC name, chemical properties, mechanism of action, and detailed experimental protocols related to this compound. All quantitative data are summarized in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Chemical Identity and Properties
This compound is chemically described as 4-[(1S)-1-[[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]carbonyl]amino]ethyl]-benzoic acid.[1] It is also known by the synonyms Palupiprant, AN0025, and ER-886406.[2]
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[(1S)-1-[[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]carbonyl]amino]ethyl]-benzoic acid | [1] |
| Synonyms | Palupiprant, AN0025, ER-886406 | [2] |
| CAS Number | 1369489-71-3 | [3] |
| Molecular Formula | C22H18F5N3O4 | [3] |
| Molecular Weight | 483.39 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Purity | ≥98% | [1] |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the EP4 receptor, one of the four receptors for prostaglandin E2 (PGE2).[2] PGE2 is a lipid mediator that plays a crucial role in inflammation and cancer progression. In the tumor microenvironment, PGE2 is often overproduced and contributes to an immunosuppressive milieu by acting on various immune cells.
The EP4 receptor is a G-protein coupled receptor that, upon binding PGE2, primarily signals through the Gαs-adenylyl cyclase-cAMP-PKA pathway. This signaling cascade leads to the modulation of gene expression that promotes tumor growth, angiogenesis, and immune evasion.
This compound competitively binds to the EP4 receptor, blocking the downstream signaling initiated by PGE2.[2] This antagonism has been shown to reverse the immunosuppressive effects of PGE2 on myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). Specifically, this compound inhibits the PGE2-mediated differentiation of monocytes into pro-tumorigenic M2-like macrophages and promotes their differentiation into anti-tumorigenic M1-like macrophages and dendritic cells (DCs). This shift in myeloid cell phenotype leads to enhanced antigen presentation and T-cell activation, ultimately restoring anti-tumor immunity.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, designed for researchers in drug development and cancer immunology.
In Vitro Human Monocyte to Dendritic Cell Differentiation Assay
This protocol describes the differentiation of human peripheral blood monocytes into dendritic cells in the presence of PGE2 and the assessment of the inhibitory effect of this compound.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
Prostaglandin E2 (PGE2)
-
This compound
-
Flow cytometry antibodies (e.g., anti-CD14, anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86)
-
Flow cytometer
Procedure:
-
Monocyte Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's instructions.
-
Assess purity of isolated monocytes (CD14+) by flow cytometry.
-
-
Cell Culture and Differentiation:
-
Resuspend the enriched monocytes in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Add recombinant human GM-CSF (50 ng/mL) and IL-4 (100 ng/mL) to all wells to induce differentiation into dendritic cells.
-
To test the effect of PGE2 and this compound, set up the following conditions:
-
Control (GM-CSF + IL-4)
-
PGE2 (10 nM)
-
PGE2 (10 nM) + this compound (at various concentrations, e.g., 10, 100, 1000 nM)
-
This compound alone (at the highest concentration)
-
-
Incubate the cells for 6-7 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
On day 7, harvest the cells and wash with PBS.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers of monocytes (CD14) and dendritic cells (CD11c, HLA-DR, CD80, CD86).
-
Acquire data on a flow cytometer and analyze the expression of these markers to assess the differentiation and maturation status of the dendritic cells in each condition.
-
In Vivo Murine Syngeneic Tumor Model (CT26)
This protocol outlines the establishment of a CT26 colon carcinoma model in mice to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 murine colon carcinoma cell line
-
Complete RPMI 1640 medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
Flow cytometry antibodies for murine immune cells (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-F4/80, anti-CD11b, anti-Gr-1)
Procedure:
-
Tumor Cell Implantation:
-
Culture CT26 cells in complete RPMI 1640 medium.
-
Harvest the cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each BALB/c mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment groups:
-
Vehicle control (oral gavage)
-
This compound (e.g., 100 mg/kg, oral gavage, daily)
-
-
Administer the treatments for a specified period (e.g., 14-21 days).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis.
-
The remaining tumor tissue should be mechanically and enzymatically digested to create a single-cell suspension.
-
Stain the single-cell suspension with a panel of fluorescently labeled antibodies against murine immune cell markers.
-
Analyze the immune cell populations within the tumor microenvironment by flow cytometry to determine the effect of this compound on T-cell infiltration and myeloid cell composition.
-
Pharmacokinetic Analysis of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A specific internal standard structurally similar to this compound should be used for accurate quantification.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal standard (IS)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient elution to separate this compound from endogenous plasma components.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MS parameters (e.g., cone voltage, collision energy) for this compound and the IS.
-
Monitor the specific precursor-to-product ion transitions for this compound and the IS in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Generate a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the peak area ratio of this compound to the IS for both the standards and the unknown samples.
-
Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.
-
Clinical Development
This compound has been evaluated in a first-in-human Phase I clinical trial in patients with advanced solid tumors (NCT02540291).[4][5] The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of orally administered this compound. The results demonstrated a manageable safety profile and evidence of immunomodulatory activity, supporting further clinical development, potentially in combination with other cancer therapies such as immune checkpoint inhibitors.[4][5]
Table 2: Summary of this compound Phase I Clinical Trial (NCT02540291)
| Parameter | Details | Source |
| Phase | I | [4][5] |
| Patient Population | Advanced solid tumors with high myeloid cell infiltration | [4] |
| Dosage and Administration | Oral, once-daily, in escalating dose cohorts (125, 250, 500, 750 mg) | [4] |
| Pharmacokinetics | Dose-proportional exposure up to 500 mg; Elimination half-life of approximately 12 hours | [4] |
| Pharmacodynamics | Increased tumor CD3+ and CD8+ T-cell infiltration; Modulation of EP4 signaling genes | [4] |
| Safety | Manageable tolerability; most common adverse events were fatigue, diarrhea, and nausea | [4] |
| Efficacy | Best response of stable disease in some patients | [4] |
Conclusion
This compound (Palupiprant) is a promising EP4 receptor antagonist with a well-defined mechanism of action that involves the reversal of PGE2-mediated immunosuppression in the tumor microenvironment. Its favorable preclinical and early clinical data suggest its potential as a novel immunotherapy agent, particularly in combination with other cancer treatments. This technical guide provides a comprehensive resource for researchers and drug developers working with this compound, offering detailed information on its chemical properties and key experimental protocols to facilitate further investigation and development of this compound.
References
E7046: A Technical Guide to a Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of E7046, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4). This document details its chemical properties, a plausible synthesis route, its mechanism of action through the EP4 signaling pathway, and relevant experimental protocols.
Core Data Presentation
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| CAS Number | 1369489-71-3 | [1] |
| IUPAC Name | 4-[(1S)-1-[[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]carbonyl]amino]ethyl]benzoic acid | [1] |
| Molecular Formula | C22H18F5N3O4 | [1] |
| Molecular Weight | 483.39 g/mol | [1] |
| Mechanism of Action | Selective EP4 receptor antagonist | [1] |
| IC50 | 13.5 nM | [1] |
| Ki | 23.14 nM | [1] |
Synthesis Route and Experimental Protocols
While a specific, publicly available, step-by-step synthesis of this compound from a single source is not readily found, a plausible and chemically sound route can be constructed based on the synthesis of its core heterocyclic component and standard amide coupling reactions. The proposed synthesis involves two key stages: the synthesis of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core and its subsequent amide coupling with the 4-((S)-1-aminoethyl)benzoic acid moiety.
Stage 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
The synthesis of the pyrazole core is a critical step. Patents describing the synthesis of this intermediate for agricultural fungicides provide a viable route.[2]
Experimental Protocol:
-
Reaction of ethyl 2,2-difluoroacetate with an appropriate three-carbon electrophile: This is followed by cyclization with methylhydrazine. A detailed procedure can be adapted from patent literature describing the synthesis of similar pyrazole carboxylic acids.
-
Saponification: The resulting ethyl ester is saponified using a base such as sodium hydroxide to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Purification: The crude acid is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure carboxylic acid intermediate.[2]
Stage 2: Amide Coupling to Yield this compound
The final step involves the amide bond formation between the pyrazole carboxylic acid and the chiral amine. This is a standard peptide coupling reaction.
Experimental Protocol:
-
Activation of the Carboxylic Acid: To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), are added 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 equivalents). The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.[3]
-
Amine Addition: To the activated acid solution, a solution of 4-((S)-1-aminoethyl)benzoic acid (or its corresponding ester, followed by a final hydrolysis step) (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents) in the same solvent is added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed successively with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Signaling Pathway of this compound Action
This compound exerts its effects by antagonizing the EP4 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP4 receptor initiates a cascade of intracellular signaling events. This compound blocks these downstream pathways.
Caption: EP4 Receptor Signaling Pathway and Point of Intervention by this compound.
Experimental Workflow: In Vivo Antitumor Activity Assessment
The following diagram outlines a typical experimental workflow to evaluate the in vivo antitumor efficacy of this compound, both as a monotherapy and in combination with other immunotherapies.
Caption: Workflow for Assessing In Vivo Antitumor Efficacy of this compound.
References
E7046 and Myeloid-Derived Suppressor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of E7046, a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4, and its role in modulating the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs). This document consolidates key preclinical and clinical data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction: Targeting the Immunosuppressive Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and metastasis. A key feature of the TME is its immunosuppressive nature, which allows cancer cells to evade immune surveillance. Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that are potent suppressors of T-cell-mediated anti-tumor immunity and are associated with poor prognosis in various cancers.
Prostaglandin E2 (PGE2), a major product of the cyclooxygenase-2 (COX-2) enzyme, is a key immunosuppressive mediator within the TME.[1][2] PGE2 exerts its effects through four E-type prostanoid (EP) receptors, EP1-4.[2][3] The EP4 receptor, in particular, is frequently upregulated in cancer and plays a crucial role in promoting tumor growth, metastasis, and immune evasion.[2][4] PGE2 signaling through EP4 on myeloid cells induces the differentiation and activation of immunosuppressive cells like MDSCs and M2-like tumor-associated macrophages (TAMs), while inhibiting the function of effector immune cells such as CD8+ T cells and Natural Killer (NK) cells.[1][2][5]
This compound is an orally bioavailable small-molecule antagonist that selectively targets the EP4 receptor.[6][7] By blocking the PGE2-EP4 signaling axis, this compound aims to reprogram the immunosuppressive TME, reduce the activity of MDSCs, and restore anti-tumor immunity.[7][8]
Mechanism of Action of this compound
This compound competitively binds to the EP4 receptor, preventing its activation by PGE2.[6] This blockade disrupts the downstream signaling cascades that lead to immunosuppression. In the context of MDSCs, the inhibition of EP4 signaling has been shown to:
-
Inhibit the differentiation and activation of MDSCs : this compound interferes with the tumor-induced differentiation of monocytes into immunosuppressive MDSCs.[8]
-
Promote the differentiation of monocytes into antigen-presenting cells : By blocking the EP4 pathway, this compound encourages monocytes to develop into functional antigen-presenting cells, thereby facilitating T-cell activation.[8]
-
Reduce the production of immunosuppressive factors : EP4 signaling in MDSCs can lead to the production of various factors that suppress T-cell function. This compound can mitigate this effect.
-
Enhance anti-tumor immune responses : By diminishing the suppressive activity of MDSCs, this compound facilitates the infiltration and activation of cytotoxic CD8+ T cells within the tumor.[1][8][9]
The following diagram illustrates the signaling pathway of PGE2 through the EP4 receptor and the mechanism of action of this compound.
Quantitative Data Summary
Preclinical Efficacy of this compound
The following table summarizes key quantitative data from preclinical studies investigating the efficacy of this compound.
| Parameter | Value | Cell/Model System | Reference |
| This compound IC50 | 11 nM | PGE2-induced cAMP production | [10] |
| This compound Ki | 1.3 nM | EP4 binding affinity | [10] |
| Tumor Growth Inhibition | Significant reduction | CT26 colon cancer model | [1][11] |
| Tumor Growth Inhibition | Nearly complete with anti-CTLA4 | 4T1 breast cancer model | [6] |
| Intratumoral CD8+ T cells | Increased | CT26 colon cancer model | [1] |
| MDSC Activation | Inhibited | CT26 colon cancer model | [1] |
| Macrophage Polarization | Suppressed M2-like polarization | CT26 colon cancer model | [1] |
Clinical Data from Phase I Study (NCT02540291)
The first-in-human Phase I study of this compound enrolled 30 patients with advanced solid tumors associated with high myeloid cell infiltration.[8]
| Parameter | Finding | Notes | Reference |
| Dose Escalation Cohorts | 125, 250, 500, and 750 mg orally, once-daily | No dose-limiting toxicities observed | [8] |
| Maximum Tolerated Dose (MTD) | Not reached | [8][12] | |
| Most Common Adverse Events | Fatigue (37%), diarrhea (33%), nausea (30%) | ||
| Pharmacokinetics | Dose-proportional exposure up to 500 mg | [8][9] | |
| Elimination Half-life (t1/2) | ~12 hours | Justifies once-daily dosing | [8][9] |
| Best Response | Stable Disease (SD) in 23% of patients (7/30) | ≥18 weeks duration in 4 of these 7 patients | [8] |
| Metabolic Response (FDG-PET) | Partial metabolic response in 20% of patients (3/15) | [8] | |
| Tumor T-cell Infiltration | Significantly increased CD3+ and CD8+ T-cells | [9] | |
| Blood Biomarkers | Increased CXCL10; modulated EP4 signaling genes (IDO1, EOMES, PD-L1) | [9] |
Experimental Protocols
Isolation of MDSCs from Tumors or Spleen
This protocol provides a general framework for the isolation of MDSCs from murine tumors or spleens, a critical first step for subsequent functional assays.[13]
Materials:
-
RPMI-1640 medium with 3% Fetal Bovine Serum (FBS)
-
Collagenase D (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fluorescently conjugated antibodies for cell sorting (e.g., anti-CD11b, anti-Ly6G, anti-Ly6C)
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
70 µm cell strainers
Procedure:
-
Tissue Dissociation:
-
Excise tumors or spleens and place them in RPMI/3% FBS.
-
Mince the tissue into small pieces.
-
Incubate with Collagenase D and DNase I for 30-45 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion with excess RPMI/10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension and resuspend the pellet in RBC Lysis Buffer.
-
Incubate for 5 minutes at room temperature.
-
Quench the lysis with excess RPMI/10% FBS.
-
-
Cell Staining for FACS:
-
Wash the cells with FACS buffer.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently labeled antibodies against myeloid markers (e.g., CD11b, Ly6G, Ly6C) for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
-
Fluorescence-Activated Cell Sorting (FACS):
-
Resuspend the stained cells in FACS buffer.
-
Sort MDSC populations (e.g., monocytic MDSCs: CD11b+Ly6G-Ly6Chigh; granulocytic MDSCs: CD11b+Ly6G+Ly6Clow) using a cell sorter.
-
In Vitro T-cell Suppression Assay
This assay is the gold standard for assessing the immunosuppressive function of MDSCs.[14][15]
Materials:
-
Isolated MDSCs (from Protocol 4.1)
-
Responder T-cells (e.g., from the spleen of a naive mouse)
-
Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation tracking dye
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)
-
96-well round-bottom plates
Procedure:
-
T-cell Labeling:
-
Isolate splenocytes from a naive mouse and enrich for T-cells.
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Add isolated MDSCs at varying MDSC:T-cell ratios (e.g., 1:1, 1:2, 1:4).
-
Include control wells with T-cells alone (no MDSCs) and unstimulated T-cells.
-
-
T-cell Activation:
-
Add anti-CD3/CD28 antibodies to all wells except the unstimulated control.
-
-
Incubation:
-
Co-culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis of T-cell Proliferation:
-
Harvest the cells and stain for T-cell markers (e.g., CD4, CD8).
-
Analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
-
The percentage of suppression is calculated by comparing the proliferation of T-cells in the presence of MDSCs to the proliferation of T-cells alone.
-
The following diagram outlines the experimental workflow for assessing the impact of this compound on MDSC-mediated T-cell suppression.
Future Directions and Conclusion
This compound represents a promising therapeutic strategy to counteract the immunosuppressive tumor microenvironment by specifically targeting the PGE2-EP4 signaling axis in myeloid cells. Preclinical studies have demonstrated its ability to inhibit MDSC function and enhance anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[6][16] The initial clinical data from the Phase I trial are encouraging, showing a manageable safety profile and signs of immunomodulatory activity.[8][12]
Future research will likely focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with immune checkpoint inhibitors, adoptive cell therapies, and other cancer treatments.[11][17][18][19][20][21][22]
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy. The baseline infiltration of CD8+ T-cells and CD163+ macrophages has been suggested as a potential indicator.[9]
-
Exploring Wider Indications: Evaluating the efficacy of this compound in a broader range of cancer types known to have a significant myeloid-infiltrated TME.
References
- 1. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 3. bridgene.com [bridgene.com]
- 4. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. 美国GlpBio - this compound | antagonist of the type 4 prostaglandin E2 (PGE2) receptor EP4 | Cas# 1369489-71-3 [glpbio.cn]
- 7. This compound - My Cancer Genome [mycancergenome.org]
- 8. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of this compound, a novel PGE<sub>2</sub> receptor type 4 inhibitor, in patients with advanced solid tumors: Clinical results and effects on myeloid- and T-lymphoid cell-mediated immunosuppression. - ASCO [asco.org]
- 10. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Suppressive Activity and Autophagy in Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. targetedonc.com [targetedonc.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
The role of EP4 receptors in tumor immunology
An In-depth Technical Guide to the Role of EP4 Receptors in Tumor Immunology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Prostaglandin E2 (PGE2) receptor EP4 has emerged as a critical node in the intricate network of tumor immunology. Overexpressed in a variety of malignancies, the EP4 receptor, upon binding its ligand PGE2, orchestrates a profound immunosuppressive tumor microenvironment (TME), facilitating tumor growth, metastasis, and resistance to therapy.[1][2] PGE2 is a major product of the cyclooxygenase-2 (COX-2) enzyme, which is frequently overexpressed in cancers of the breast, prostate, colon, and lung.[1][3] The PGE2-EP4 signaling axis promotes cancer progression through direct effects on tumor cells—enhancing proliferation, migration, and invasion—and by modulating the function of numerous immune cells to blunt anti-tumor immunity.[1][3][4] This guide provides a comprehensive technical overview of the EP4 receptor's role in tumor immunology, its signaling pathways, quantitative data on its antagonism, and detailed experimental protocols for its study.
The PGE2-EP4 Signaling Axis
The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[5] This accumulation of cAMP activates Protein Kinase A (PKA), which is central to many of the downstream effects of EP4 signaling.[5][6]
Beyond this canonical pathway, EP4 can also engage in non-canonical signaling, notably through the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes cell survival, and through a β-arrestin-1 dependent pathway that activates c-Src and transactivates the Epidermal Growth Factor Receptor (EGFR), promoting cell migration and invasion.[6][7]
Signaling Pathway Diagrams
Below are diagrams illustrating the key signaling cascades initiated by EP4 receptor activation.
Role of EP4 in the Tumor Microenvironment
The PGE2-EP4 axis exerts a pleiotropic and predominantly immunosuppressive effect on various components of the TME.
-
Myeloid-Derived Suppressor Cells (MDSCs): PGE2 promotes the differentiation of bone marrow stem cells into MDSCs and enhances their immunosuppressive functions, in part through EP2 and EP4 signaling.[3] EP4 activation in MDSCs can induce arginase I expression, which depletes arginine needed for T cell function.[8] EP4 antagonists like E7046 can block the induction of MDSCs.[3]
-
T Cells: PGE2-EP4 signaling directly suppresses the function of effector CD8+ T cells, which are critical for killing cancer cells.[9] It inhibits their cytotoxicity, proliferation, and cytokine production (e.g., IFN-γ and IL-2).[10] Furthermore, PGE2 promotes the expansion and function of regulatory T cells (Tregs), which dampen anti-tumor immune responses.[11][12]
-
Natural Killer (NK) Cells: NK cells are crucial for controlling metastasis.[1] PGE2, acting via EP4, directly inhibits NK cell cytotoxicity, cytokine production (IFN-γ, TNF-α), and chemotactic activity.[1][7] Pharmacological blockade or genetic silencing of EP4 has been shown to restore NK cell function and reduce metastasis.[13]
-
Dendritic Cells (DCs): DCs are key antigen-presenting cells required to initiate a tumor-specific T cell response. PGE2 signaling through EP2 and EP4 impairs DC maturation and their ability to present antigens, thus hindering the priming of CD8+ T cells.[14] PGE2 also inhibits the recruitment of conventional type 1 DCs (cDC1) to the TME by suppressing NK cell functions.[3][9]
-
Macrophages: In the TME, EP4 signaling can polarize macrophages towards an M2-like, pro-tumorigenic phenotype. These tumor-associated macrophages (TAMs) promote tumor growth, angiogenesis, and immune suppression.[15][16]
-
Angiogenesis and Lymphangiogenesis: EP4 activation on endothelial cells, fibroblasts, and tumor cells promotes the formation of new blood and lymphatic vessels, which are essential for tumor growth and provide routes for metastasis.[1][3][14]
Workflow of EP4-Mediated Immune Evasion
The following diagram illustrates the coordinated suppression of the anti-tumor immune response by PGE2-EP4 signaling.
Quantitative Data: EP4 Antagonists
The therapeutic potential of targeting the EP4 receptor is underscored by the development of numerous small molecule antagonists. Their activity is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
Table 1: In Vitro Activity of Selected EP4 Antagonists
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Cell Line / System | Reference |
| This compound (Palupiprant) | cAMP Reporter Assay | 13.5 | 23.14 | Recombinant Cells | [1][9][11] |
| Human EP4 Antagonism | 10.19 | - | HEK293-hEP4 | [5] | |
| Compound 36 | Human EP4 Antagonism | 4.3 | 65.9 ± 20.4 | HEK293-hEP4 | [5] |
| L001 | CRE Luciferase Assay | 7.29 ± 0.64 | - | HEK293 | [17] |
| EP4/β-arrestin2 Tango | 0.16 ± 0.03 | - | - | [17] | |
| Calcium Flux (Human) | 1.47 ± 0.02 | - | - | [17] | |
| AH23848 | - | - | - | - | [3][13] |
| ONO-AE3-208 | - | - | - | - | [3][18][19] |
| RQ-15986 | - | - | - | - | [3][20] |
| MF-766 | - | - | - | - | [5][21] |
Table 2: In Vivo Efficacy of EP4 Antagonists in Murine Cancer Models
| Compound | Cancer Model | Treatment | Outcome | Reference |
| AH23848 | 410.4 Breast Cancer | 10 mg/kg | 88% reduction in lung colonization | [13] |
| 66.1 Breast Cancer | 10 mg/kg | 32% reduction in lung colonization | [13] | |
| ONO-AE3-208 | MC26 Colon Cancer | - | Significantly reduced tumor growth | [19] |
| AAT-008 | CT26WT Colon Cancer | 30 mg/kg/day + RT | Teff/Treg ratio increased from 10 to 22 | [22] |
| MF-766 + anti-PD-1 | CT26 Colon Cancer | 30 mg/kg daily | Synergistic improvement in efficacy | [21] |
| Compound 36 + Capecitabine | CT-26 Colon Xenograft | - | Tumor Growth Inhibition (TGI) up to 94.26% | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of the EP4 receptor.
Protocol: cAMP Functional Assay for EP4 Antagonism
This protocol is designed to measure the ability of a test compound to inhibit PGE2-induced cAMP production in cells expressing the EP4 receptor.
1. Materials:
-
HEK293 cells stably expressing human EP4 receptor (HEK293-hEP4).
-
Cell Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: HBSS or PBS with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor).
-
PGE2 (Prostaglandin E2).
-
Test Compounds (EP4 antagonists).
-
cAMP Assay Kit (e.g., HTRF-based from Cisbio, or luminescence-based like Promega's cAMP-Glo™).[6][14]
-
White, opaque 96-well or 384-well assay plates.
2. Procedure:
-
Cell Plating: Seed HEK293-hEP4 cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of test compounds (antagonists) in Assay Buffer. Typically, an 11-point, 3-fold dilution series is prepared.
-
Antagonist Incubation: Aspirate the culture medium from the cells. Add 25 µL of diluted test compound or vehicle (DMSO in Assay Buffer) to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of PGE2 in Assay Buffer at a concentration that elicits 80% of its maximal response (EC80), typically around 10-30 nM. Add 25 µL of this PGE2 solution to all wells except the basal control wells (which receive only Assay Buffer).
-
Stimulation Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. For HTRF assays, this typically involves adding two detection reagents (e.g., anti-cAMP cryptate and d2-labeled cAMP) and incubating for 60 minutes before reading on a compatible plate reader.[14]
-
Data Analysis: Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol: Western Blot for EP4-Mediated Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (p-Akt), a key downstream node in the EP4-PI3K signaling pathway.
1. Materials:
-
Cancer cell line of interest (e.g., HCA-7 colon cancer cells).[23]
-
Cell Culture Medium and serum-free medium.
-
PGE2 and EP4 antagonist.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.[24]
-
PVDF membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBS-T.
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
ECL (Enhanced Chemiluminescence) substrate.
2. Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibition: Pre-treat cells with the EP4 antagonist or vehicle for 30 minutes.
-
Stimulation: Stimulate cells with PGE2 (e.g., 1 µM) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold Lysis Buffer. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[25]
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.[26]
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer, and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis. Transfer proteins to a PVDF membrane.[27]
-
Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate with primary anti-p-Akt antibody (e.g., 1:1000 dilution in 5% BSA/TBS-T) overnight at 4°C.[28]
-
Secondary Antibody and Detection: Wash the membrane 3x with TBS-T. Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature. Wash 3x with TBS-T. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane using a stripping buffer and re-probe with an antibody for total Akt.[28]
Protocol: In Vivo Murine Syngeneic Tumor Model
This protocol outlines a general procedure for testing the efficacy of an EP4 antagonist in a syngeneic mouse model, such as CT26 colon carcinoma in BALB/c mice.
1. Materials:
-
BALB/c mice (6-8 weeks old).
-
CT26 colon carcinoma cells.
-
Cell culture medium (e.g., RPMI-1640).
-
PBS and Trypsin-EDTA.
-
EP4 antagonist (e.g., MF-766) formulated for oral administration (e.g., in 10% Tween 80).[21]
-
Vehicle control.
-
Calipers for tumor measurement.
-
Syringes and gavage needles.
2. Procedure:
-
Cell Implantation: Culture CT26 cells and harvest at ~80% confluency. Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL. Subcutaneously inject 100 µL (0.5 x 10^6 cells) into the right flank of each mouse.[21]
-
Tumor Growth and Randomization: Monitor mice for tumor growth. When tumors reach an average volume of 75-125 mm³, randomize mice into treatment groups (e.g., Vehicle, EP4 Antagonist, Anti-PD-1, Combination).
-
Treatment Administration: Administer the EP4 antagonist (e.g., 30 mg/kg) or vehicle daily via oral gavage for the duration of the study (e.g., 21 days).[21] If combining with checkpoint inhibitors, administer as per established protocols (e.g., anti-PD-1 at 10 mg/kg, i.p., every 4 days for 4 doses).[21]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = 0.5 × length × width².
-
Monitoring: Monitor animal body weight and overall health throughout the experiment.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined endpoint size), euthanize the mice. Excise tumors for weight measurement and downstream analysis (e.g., flow cytometry for immune cell infiltration or immunohistochemistry).
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to determine significance.
Protocol: NK Cell Cytotoxicity Assay
This protocol measures the ability of NK cells to lyse target tumor cells and how this function is affected by PGE2.
1. Materials:
-
Primary human or murine NK cells (isolated from blood or spleen).
-
Target tumor cells (e.g., YAC-1 or K562, which are sensitive to NK killing).[7][29]
-
PGE2 and EP4 antagonist.
-
Complete RPMI-1640 medium.
-
Cytotoxicity assay kit (e.g., LDH release assay like CytoTox 96® or a calcein release assay).[7][30]
-
96-well U-bottom plate.
2. Procedure:
-
Cell Preparation: Isolate effector NK cells and prepare target K562 cells.
-
Pre-treatment: Pre-treat NK cells with various concentrations of PGE2 (e.g., 0.01–10.0 µM) with or without an EP4 antagonist for 30-60 minutes at 37°C.[7]
-
Co-culture: Plate target cells in a 96-well U-bottom plate. Add the pre-treated NK cells at various effector-to-target (E:T) ratios (e.g., 5:1, 2:1).[7]
-
Controls: Include control wells:
-
Spontaneous release (target cells only).
-
Maximum release (target cells lysed with lysis buffer from the kit).
-
Effector cell control (NK cells only).
-
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C, 5% CO2.
-
LDH Measurement: After incubation, centrifuge the plate again. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add the LDH substrate mix from the kit and incubate as per the manufacturer's instructions (typically 30 minutes at room temperature, protected from light).
-
Data Acquisition: Stop the reaction with the provided stop solution and measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Cytotoxicity = 100 × [(Experimental Release - Effector Spontaneous - Target Spontaneous) / (Maximum Release - Target Spontaneous)].
Conclusion
The EP4 receptor is a pivotal mediator of immune suppression within the tumor microenvironment, making it a highly attractive target for cancer immunotherapy.[9] By inhibiting multiple arms of the anti-tumor immune response and directly promoting tumor cell proliferation and metastasis, the PGE2-EP4 axis represents a significant barrier to effective cancer treatment. The development of potent and selective EP4 antagonists has shown considerable promise in preclinical models, demonstrating the ability to reprogram the TME from an immunosuppressive to an immune-active state.[5][21] These agents can restore the function of cytotoxic lymphocytes and myeloid cells, leading to reduced tumor growth and metastasis. The data strongly support the continued investigation of EP4 antagonists, particularly in combination with checkpoint inhibitors and other therapeutic modalities, as a novel approach to cancer therapy.[5][31]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP-Glo™ Assay Protocol [promega.sg]
- 7. Prostaglandin E2 (PGE2) suppresses natural killer cell function primarily through the PGE2 receptor EP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cymitquimica.com [cymitquimica.com]
- 12. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. EP4 as a Therapeutic Target for Aggressive Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 27. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 28. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Prostaglandin E2 in the Tumor Microenvironment, a Convoluted Affair Mediated by EP Receptors 2 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for E7046 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of E7046, a selective antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4), in mouse models of cancer. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that plays a significant role in creating an immunosuppressive tumor microenvironment (TME), thereby promoting tumor growth and immune evasion.[1][2] this compound is an orally bioavailable small molecule that selectively inhibits the EP4 receptor, one of the four receptors for PGE2.[3][4] By blocking the PGE2-EP4 signaling pathway, this compound can reprogram the TME, shifting it from an immunosuppressive to an anti-tumor state.[2][3] This document outlines the mechanism of action, experimental protocols, and key preclinical findings for this compound in syngeneic mouse tumor models.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by modulating the function of myeloid cells within the TME.[2][3] PGE2, often secreted by tumor cells, promotes the differentiation of myeloid-derived suppressor cells (MDSCs) and M2-like tumor-associated macrophages (TAMs), which suppress the activity of cytotoxic CD8+ T cells.[1][2] this compound blocks this process, leading to a decrease in immunosuppressive myeloid cells and an increase in the ratio of M1-like (anti-tumor) to M2-like macrophages.[3] This alteration of the myeloid compartment enhances the recruitment and activation of CD8+ T cells, which are crucial for tumor cell killing.[2][5] The anti-tumor activity of this compound is dependent on both myeloid and CD8+ T cells.[2][3]
Signaling Pathway
Caption: Mechanism of action of this compound in the tumor microenvironment.
Experimental Protocols
The following protocols are based on preclinical studies of this compound in various syngeneic mouse tumor models.
Mouse Models
A variety of syngeneic mouse tumor models have been shown to be responsive to this compound treatment. The selection of the model should be based on the research question and the tumor type of interest.
-
Fibrosarcoma: SaI/N
-
Pancreatic Cancer: PAN02
-
Colon Cancer: CT26
-
Breast Cancer: EMT6, 4T1
-
Hepatocellular Carcinoma: H22
This compound Formulation and Administration
-
Formulation: this compound is typically administered as a suspension in 0.5% methylcellulose (MC).
-
Route of Administration: Oral gavage (p.o.).
-
Dosing:
-
Dosing Schedule: Daily for a specified period, for example, 14 or 21 consecutive days.[2]
General In Vivo Study Workflow
Caption: General experimental workflow for this compound in vivo studies.
Combination Therapy Protocols
This compound has shown synergistic anti-tumor activity when combined with other immunotherapies.
-
With IL-2-diphtheria toxin fusion protein (E7777):
-
With anti-CTLA-4 antibody:
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: Monotherapy Anti-Tumor Activity of this compound
| Tumor Model | Mouse Strain | This compound Dose (mg/kg, p.o.) | Treatment Schedule | Outcome | Reference |
| SaI/N Fibrosarcoma | Syngeneic | 150 | Daily | Significant tumor growth inhibition, 25% complete regression | [2] |
| PAN02 Pancreatic | Syngeneic | 150 | Daily | Tumor growth inhibition | [2] |
| CT26 Colon | Syngeneic | 150 | Daily | Tumor growth inhibition | [2] |
| EMT6 Breast | Syngeneic | 150 | Daily | Tumor growth inhibition | [2] |
| 4T1 Breast | Syngeneic | 150 | Daily | Dose-dependent tumor growth inhibition | [2] |
| H22 Hepatocellular Carcinoma | Syngeneic | 100 | Daily | Limited activity, 10% complete regression | [6] |
Table 2: Combination Therapy Anti-Tumor Activity
| Tumor Model | Combination Agents | This compound Dose (mg/kg, p.o.) | Combination Agent Dose | Outcome | Reference |
| H22 Hepatocellular Carcinoma | E7777 | 100 | 125 µg/kg, i.v. | Highly effective, 80% of mice tumor-free | [6] |
| 4T1 Breast | E7777 | 150 | 2.5 µ g/mouse , i.v. | Synergistic anti-tumor activity | [2] |
| 4T1 Breast | anti-CTLA-4 | 150 | 300 µ g/mouse , i.p. | Synergistic anti-tumor activity, 1/8 mice tumor-free | [2] |
Table 3: Immunomodulatory Effects of this compound in the Tumor Microenvironment (CT26 Model)
| Immune Cell Population | Effect of this compound Treatment (150 mg/kg, p.o., 7 days) | Reference |
| Ly6c+Gr-1lo mMDSC | Decrease in frequency | [2] |
| MHCII high Macrophages | Increase in frequency | [2] |
| CD8+ T cells | Increase in frequency | [1] |
Conclusion
This compound is a promising immunomodulatory agent that targets the PGE2-EP4 signaling axis to reprogram the tumor microenvironment. Its ability to diminish myeloid-derived immunosuppression and enhance anti-tumor T cell responses, both as a monotherapy and in combination with other immunotherapies, makes it a valuable tool for preclinical cancer research. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this compound in various cancer types.
References
- 1. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
- 2. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for E7046 Dosing and Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7046 is a potent and selective small-molecule antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4).[1][2] In the tumor microenvironment (TME), elevated levels of PGE2 contribute to an immunosuppressive landscape, thereby facilitating tumor immune evasion and progression.[3] this compound counters these effects by blocking the PGE2-EP4 signaling pathway, which has been shown to modulate the function of various immune cells, including myeloid-derived suppressor cells (MDSCs) and M2-like macrophages, and enhance anti-tumor immunity.[3][4] These application notes provide a comprehensive overview of the preclinical dosing and administration of this compound, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Mechanism of Action
This compound selectively binds to and inhibits the EP4 receptor, a G-protein coupled receptor.[5] This blockade disrupts the downstream signaling cascade initiated by PGE2. In the TME, this leads to a reduction in immunosuppressive myeloid cells and an increase in the infiltration and activation of cytotoxic CD8+ T lymphocytes, ultimately restoring anti-tumor immune responses.[3][4]
Caption: Signaling pathway of PGE2-EP4 and the inhibitory action of this compound.
Preclinical Dosing and Efficacy in Syngeneic Mouse Models
This compound has demonstrated significant anti-tumor activity in various syngeneic mouse models. The administration is typically performed via oral gavage (p.o.) on a daily basis.
| Tumor Model | Mouse Strain | Dose (mg/kg) | Administration Route | Dosing Schedule | Observed Efficacy |
| CT26 (Colon Carcinoma) | BALB/c | 100 or 150 | p.o. | Daily for 21 days | Inhibition of tumor growth.[3][4] |
| SaI/N (Fibrosarcoma) | N/A | 150 | p.o. | Daily | Inhibition of tumor growth, with 25% complete tumor regression reported.[4] |
| PAN02 (Pancreatic) | N/A | 150 | p.o. | Daily | Inhibition of tumor growth.[4] |
| EMT6 (Breast Cancer) | N/A | 150 | p.o. | Daily | Inhibition of tumor growth.[4] |
| 4T1 (Breast Cancer) | BALB/c | 150 | p.o. | Daily for 14 days | Inhibition of tumor growth.[4] |
| APCMin/+ (Intestinal Polyposis) | C57BL/6J | N/A | p.o. | Daily | Significantly reduced the combined colon polyp area and the size of individual polyps.[1] |
Preclinical Pharmacokinetics in Mice
Pharmacokinetic studies in mice have provided essential information for designing effective dosing regimens.
| Parameter | Value | Species |
| Half-life (t1/2) | ~4 hours | Mouse |
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Tumor Model (e.g., CT26)
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
CT26 colon carcinoma cells
-
6-8 week old female BALB/c mice
-
Sterile PBS
-
Syringes and needles for injection and oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture CT26 cells in appropriate media until they reach the desired confluence for implantation.
-
Tumor Implantation: Harvest and resuspend CT26 cells in sterile PBS. Subcutaneously inject 1 x 105 cells into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach an average volume of 50-100 mm3, randomize the mice into treatment and vehicle control groups.
-
Treatment Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Administer this compound (e.g., 100 or 150 mg/kg) or vehicle to the respective groups via oral gavage daily for the duration of the study (e.g., 21 days).[3]
-
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
Study Endpoint: The study may be terminated after a predefined treatment period (e.g., 21 days) or when tumors in the control group reach a predetermined size limit.
-
Data Analysis: At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to quantify immune cell populations (e.g., CD8+ T cells, MDSCs).
Combination Therapy Studies
This compound has shown synergistic anti-tumor activity when combined with other immunotherapies.
| Combination Agent | Dose and Schedule | Tumor Model | Observed Outcome |
| E7777 (IL-2-Diphtheria toxin fusion protein) | This compound: 150 mg/kg p.o. daily for 14 daysE7777: 2.5 µ g/mouse i.v., once a week for 2 injections | 4T1 | Synergistic anti-tumor activity.[4] |
| Anti-CTLA-4 antibody | This compound: 150 mg/kg p.o. dailyAnti-CTLA-4: i.p. administration | 4T1 | Synergistic anti-tumor activity.[4] |
Protocol for Combination Study with Anti-CTLA-4:
The protocol is similar to the monotherapy efficacy study, with the addition of the anti-CTLA-4 antibody administration. The antibody is typically administered intraperitoneally (i.p.) at a specified dose and schedule, which should be optimized for the specific antibody and tumor model.
Conclusion
The preclinical data for this compound strongly support its role as a promising immunomodulatory agent for cancer therapy. Its ability to reverse the immunosuppressive effects of PGE2 in the TME leads to enhanced anti-tumor immunity and tumor growth inhibition. The provided dosing information and experimental protocols serve as a valuable resource for researchers designing and conducting preclinical studies with this compound, both as a monotherapy and in combination with other anti-cancer agents. Further investigation into the optimal dosing schedules and combination strategies will be crucial for the clinical translation of this novel therapeutic.
References
- 1. arcusbio.com [arcusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining E7046 with Anti-PD-1 Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of E7046, a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4, with anti-PD-1 checkpoint inhibitors represents a promising immunotherapeutic strategy. Prostaglandin E2 in the tumor microenvironment (TME) promotes immunosuppression, in part by driving the differentiation and function of myeloid-derived suppressor cells (MDSCs) and M2-polarized tumor-associated macrophages (TAMs). This compound counteracts this by blocking the EP4 receptor on myeloid cells, thereby reprogramming the TME to be more favorable for an anti-tumor immune response. This application note provides a detailed overview of the preclinical rationale, experimental protocols, and key findings for combining this compound with anti-PD-1 therapy.
Mechanism of Action and Rationale for Combination
This compound is an orally bioavailable small molecule that selectively inhibits the EP4 receptor.[1] In the TME, high levels of PGE2, produced by tumor and stromal cells, signal through EP4 on myeloid cells to promote an immunosuppressive phenotype. This is characterized by the accumulation of MDSCs and M2 macrophages, which in turn suppress the activity of cytotoxic CD8+ T lymphocytes (CTLs).
By blocking this signaling pathway, this compound has been shown to:
-
Inhibit the differentiation of monocytes into immunosuppressive M2-like TAMs and MDSCs.[1]
-
Promote the differentiation of monocytes into antigen-presenting cells.[1]
-
Increase the infiltration and activation of CD8+ T cells within the tumor.[2]
Anti-PD-1 checkpoint inhibitors work by blocking the interaction between PD-1 on T cells and its ligand PD-L1, which is often expressed on tumor cells and immune cells in the TME. This blockade reinvigorates exhausted T cells, enabling them to recognize and attack cancer cells.
The combination of this compound and an anti-PD-1 antibody is synergistic. This compound remodels the "cold" immunosuppressive TME into a more inflamed, "hot" environment that is more susceptible to the effects of PD-1 blockade.[2][3] Preclinical studies have demonstrated that this combination leads to pronounced tumor growth inhibition and, in some cases, complete tumor regression in syngeneic mouse models.[2][4]
Signaling Pathway of this compound and Anti-PD-1 Combination
Caption: Signaling pathway of this compound and anti-PD-1 therapy.
Preclinical Efficacy Data
The following tables summarize the quantitative data from preclinical studies evaluating the combination of this compound (or other EP4 antagonists) and anti-PD-1 therapy in syngeneic mouse tumor models.
Table 1: Anti-Tumor Efficacy in the CT26 Colon Carcinoma Model
| Treatment Group | Tumor Growth Inhibition (%) | Tumor-Free Mice (%) | Reference |
| Vehicle Control | 0 | 0 | [2][4] |
| This compound alone | Moderate | Occasional | [2][4] |
| Anti-PD-1 alone | Moderate | Occasional | [2][4] |
| This compound + Anti-PD-1 | Pronounced | 40 | [2][4] |
Table 2: Immunophenotyping of the Tumor Microenvironment in the CT26 Model
| Treatment Group | CD8+ T Cell Infiltration | Granzyme B+ CD8+ T Cells | MDSC and M2 TAM Frequency | Reference |
| Vehicle Control | Baseline | Low | High | [2][5] |
| This compound + Anti-PD-1 | Significantly Increased | Significantly Increased | Decreased | [2][5] |
Experimental Protocols
In Vivo Murine Tumor Model (CT26)
This protocol describes a typical in vivo study to evaluate the efficacy of this compound in combination with an anti-PD-1 antibody in the CT26 syngeneic mouse model.
Materials:
-
CT26 colon carcinoma cells
-
BALB/c mice (female, 6-8 weeks old)
-
This compound
-
Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Calipers
Procedure:
-
Cell Culture: Culture CT26 cells in appropriate media until they reach the desired confluency for injection.
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 CT26 cells in 100 µL of PBS into the right flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of approximately 60-100 mm³, randomize the mice into treatment groups (n=10 mice per group).
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle for this compound orally (e.g., daily) and an isotype control antibody intraperitoneally (e.g., 200 µ g/mouse , twice a week).
-
This compound Monotherapy: Administer this compound orally at a specified dose (e.g., 75 mg/kg, daily).
-
Anti-PD-1 Monotherapy: Administer the anti-PD-1 antibody intraperitoneally (e.g., 200 µ g/mouse , twice a week).
-
Combination Therapy: Administer both this compound and the anti-PD-1 antibody according to the schedules for the monotherapy groups.
-
-
Efficacy Evaluation: Continue treatment and tumor measurements for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint. Monitor animal body weight and overall health.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors and spleens for further analysis.
Caption: In vivo experimental workflow.
Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes
This protocol provides a representative panel for the analysis of myeloid and lymphoid populations in dissociated tumors.
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (see Table 3)
-
Live/dead stain
Procedure:
-
Tumor Dissociation: Dissociate the harvested tumors into a single-cell suspension using a tumor dissociation kit according to the manufacturer's instructions.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.
-
Cell Staining:
-
Stain cells with a live/dead marker.
-
Block Fc receptors with Fc block.
-
Stain for surface markers with a cocktail of fluorescently conjugated antibodies.
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells after surface staining, then stain with the intracellular antibody cocktail.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software, gating on live, singlet cells, and then on specific immune cell populations.
Table 3: Representative Flow Cytometry Panel
| Target | Fluorochrome | Cell Population |
| CD45 | AF700 | All leukocytes |
| CD3e | PE-Cy7 | T cells |
| CD4 | BV605 | Helper T cells |
| CD8a | APC | Cytotoxic T cells |
| FoxP3 | PE | Regulatory T cells |
| Granzyme B | FITC | Activated cytotoxic cells |
| CD11b | PerCP-Cy5.5 | Myeloid cells |
| Ly6G | APC-Cy7 | Granulocytic cells |
| Ly6C | BV785 | Monocytic cells |
| F4/80 | BV421 | Macrophages |
| CD206 | PE | M2 Macrophages |
| MHC-II | BV510 | Antigen-presenting cells |
Immunohistochemistry (IHC)
This protocol outlines the general steps for IHC staining of tumor sections to visualize immune cell infiltration.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (e.g., anti-CD8, anti-FoxP3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the FFPE tumor sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Develop the signal using a DAB substrate kit.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Image the slides and quantify the number of positive cells per unit area.
Conclusion
The combination of the EP4 antagonist this compound with anti-PD-1 checkpoint inhibitors holds significant promise for cancer immunotherapy. By targeting the immunosuppressive myeloid compartment of the tumor microenvironment, this compound can sensitize tumors to the effects of PD-1 blockade, leading to enhanced anti-tumor immunity and improved therapeutic outcomes. The protocols and data presented here provide a framework for researchers to further investigate and develop this combination therapy.
References
- 1. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of E7046 in Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7046 is an orally bioavailable, potent, and highly selective small-molecule antagonist of the E-type prostanoid receptor 4 (EP4).[1][2] In the tumor microenvironment (TME), prostaglandin E2 (PGE2) acts as a powerful immunosuppressive mediator by engaging with its receptors, including EP4.[1][3] By blocking the PGE2-EP4 signaling pathway, this compound has emerged as a promising immunomodulatory agent for cancer therapy.[1][4] These application notes provide a comprehensive overview of the use of this compound in breast cancer research, detailing its mechanism of action, summarizing key preclinical and clinical findings, and providing detailed experimental protocols.
Mechanism of Action
This compound reverses the immunosuppressive effects of PGE2 within the TME.[1] Its primary mechanism involves the modulation of myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[1][3] this compound inhibits the differentiation of monocytes into immunosuppressive M2-like macrophages and MDSCs, and instead promotes their differentiation into antigen-presenting cells (APCs).[5] This shift in myeloid cell differentiation enhances the recruitment and activation of cytotoxic CD8+ T cells, thereby restoring anti-tumor immunity.[1][6]
References
- 1. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
Application Notes and Protocols for E7046 in Modulating Tumor-Associated Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7046 is a potent and highly selective, orally bioavailable small-molecule antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4).[1][2] In the tumor microenvironment (TME), PGE2, often produced in abundance by cancer cells and immune cells, plays a critical role in promoting an immunosuppressive landscape. It achieves this, in part, by influencing the differentiation and function of myeloid cells, particularly by polarizing tumor-associated macrophages (TAMs) towards an M2-like, pro-tumoral phenotype. This compound is designed to counteract this immunosuppression by blocking the PGE2-EP4 signaling axis, thereby reprogramming TAMs to a more M1-like, anti-tumoral state and enhancing anti-cancer immunity.[2][3]
These application notes provide a summary of the key findings related to this compound and detailed protocols for its use in preclinical research settings.
Mechanism of Action
PGE2 in the TME binds to the EP4 receptor on macrophages, initiating a signaling cascade that promotes an M2-like phenotype. This is characterized by the production of anti-inflammatory cytokines (e.g., IL-10), reduced antigen presentation, and the promotion of angiogenesis and tissue remodeling, all of which support tumor growth and immune evasion. This compound competitively binds to the EP4 receptor, preventing PGE2 from exerting its effects. This blockade leads to a shift in macrophage polarization towards an M1-like phenotype, characterized by the secretion of pro-inflammatory cytokines (e.g., TNF-α), enhanced antigen presentation, and the promotion of anti-tumor T-cell responses.[2]
Data Presentation
Preclinical Efficacy of this compound in Syngeneic Mouse Tumor Models
| Tumor Model | This compound Dosage | Route of Administration | Outcome | Citation |
| SaI/N Fibrosarcoma | 150 mg/kg | Oral, daily | Reduced tumor growth | [2] |
| PAN02 Pancreatic | 150 mg/kg | Oral, daily | Reduced tumor growth | [2] |
| CT26 Colon | 150 mg/kg | Oral, daily | Reduced tumor growth | [2] |
| EMT6 Breast | 150 mg/kg | Oral, daily | Reduced tumor growth | [2] |
| 4T1 Breast | 150 mg/kg | Oral, daily | Reduced tumor growth | [2] |
Clinical Activity of this compound in a Phase I Study (NCT02540291)
| Dose Level (oral, once daily) | Number of Patients (n) | Best Response (Stable Disease) | Treatment Duration ≥18 weeks | Partial Metabolic Response | Citation |
| 125 mg | 2 | 2 | - | - | [1] |
| 250 mg | 2 | 2 | - | 3 (out of 15 total patients with metabolic responses) | [1] |
| 500 mg | - | - | - | - | [1] |
| 750 mg | 3 | 3 | - | - | [1] |
| Total | 30 | 7 (23%) | 4 | 3 (20%) | [1] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
This protocol describes the differentiation of human monocytes into macrophages and their subsequent polarization in the presence of this compound to assess its impact on M1/M2 phenotype.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
MACS Monocyte Isolation Kit II (or similar)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human M-CSF (50 ng/mL)
-
Recombinant human IFN-γ (20 ng/mL)
-
Recombinant human IL-4 (20 ng/mL)
-
Recombinant human IL-13 (20 ng/mL)
-
LPS (100 ng/mL)
-
PGE2 (10 nM)
-
This compound (dissolved in DMSO, final concentrations for testing typically range from 10 nM to 1 µM)
-
6-well tissue culture plates
-
Flow cytometry antibodies (see Protocol 3)
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-10)
Procedure:
-
Monocyte Isolation: Isolate monocytes from human PBMCs using Ficoll-Paque density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD14+ cells.
-
Macrophage Differentiation (M0): Seed isolated monocytes in 6-well plates at a density of 1 x 10^6 cells/well in RPMI-1640 medium supplemented with 50 ng/mL M-CSF. Culture for 6-7 days to differentiate into M0 macrophages. Replace medium every 2-3 days.
-
Macrophage Polarization: After differentiation, replace the medium with fresh RPMI-1640 containing the polarizing cytokines and this compound.
-
M1 Polarization: Add IFN-γ (20 ng/mL) and LPS (100 ng/mL).
-
M2 Polarization: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
PGE2-induced M2 Polarization: Add IL-4 (20 ng/mL), IL-13 (20 ng/mL), and PGE2 (10 nM).
-
This compound Treatment: To the PGE2-induced M2 polarization condition, add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Cytokine Production: Collect the culture supernatants and quantify the concentration of TNF-α (M1 marker) and IL-10 (M2 marker) using ELISA.
-
Phenotypic Analysis: Harvest the cells for flow cytometry analysis of M1/M2 surface markers (see Protocol 3).
-
Protocol 2: In Vivo Murine Syngeneic Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
Syngeneic tumor cell line (e.g., CT26, 4T1)
-
6-8 week old female BALB/c mice (or appropriate strain for the cell line)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
Flow cytometry antibodies (see Protocol 3)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm^3), randomize mice into treatment and control groups.
-
This compound Administration: Administer this compound orally by gavage at a dose of 150 mg/kg daily. The control group should receive the vehicle.
-
Efficacy Assessment: Continue treatment and tumor volume measurements for a predetermined period (e.g., 21 days) or until tumors in the control group reach the humane endpoint.
-
Pharmacodynamic Analysis: At the end of the study, euthanize the mice and harvest tumors for analysis of the tumor microenvironment.
-
Flow Cytometry: Prepare single-cell suspensions from the tumors and analyze the immune cell populations, particularly TAMs, by flow cytometry (see Protocol 3).
-
Immunohistochemistry: Fix and embed a portion of the tumor tissue for immunohistochemical analysis of M1/M2 markers.
-
Protocol 3: Flow Cytometry Analysis of Tumor-Associated Macrophages
This protocol provides a general panel and gating strategy for identifying and phenotyping M1 and M2-like TAMs from murine tumor tissue.
Materials:
-
Single-cell suspension from tumor tissue
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies:
-
CD45 (leukocyte common antigen)
-
CD11b (myeloid marker)
-
F4/80 (macrophage marker)
-
Ly6C
-
Ly6G
-
MHC Class II (M1 marker)
-
CD86 (M1 marker)
-
CD206 (mannose receptor, M2 marker)
-
Arginase-1 (M2 marker, requires intracellular staining)
-
-
Live/Dead stain
-
Intracellular staining buffer kit (if staining for Arginase-1)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the harvested tumor tissue by mechanical dissociation and/or enzymatic digestion.
-
Fc Receptor Blocking: Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorescently conjugated surface antibodies and incubate for 30 minutes on ice in the dark.
-
Live/Dead Staining: Stain the cells with a viability dye according to the manufacturer's instructions.
-
Intracellular Staining (Optional): If staining for intracellular markers like Arginase-1, fix and permeabilize the cells using an intracellular staining buffer kit, then stain with the anti-Arginase-1 antibody.
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells using the viability stain.
-
Gate on immune cells (CD45+).
-
From the CD45+ population, gate on myeloid cells (CD11b+).
-
From the CD11b+ population, gate on macrophages (F4/80+). Exclude neutrophils (Ly6G+) and monocytic myeloid-derived suppressor cells (Ly6C+).
-
Within the F4/80+ macrophage population, analyze the expression of M1 markers (MHC Class II+, CD86+) and M2 markers (CD206+, Arginase-1+).
-
Visualizations
Signaling Pathway of PGE2-EP4 in Macrophages and Inhibition by this compound
Caption: PGE2-EP4 signaling pathway in macrophages and its inhibition by this compound.
Experimental Workflow for In Vitro Macrophage Polarization Assay
Caption: Workflow for in vitro macrophage polarization with this compound.
Logical Relationship of this compound's Anti-Tumor Effect
Caption: Logical flow of this compound's anti-tumor mechanism via TAM modulation.
References
Application Note: Flow Cytometry Analysis of Immune Cell Modulation by E7046, a Selective EP4 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. A key mechanism of tumor immune evasion is the production of immunosuppressive molecules like Prostaglandin E2 (PGE2).[1] PGE2, through its E-type prostanoid receptor 4 (EP4), potently suppresses anti-tumor immunity, primarily by modulating the function of myeloid cells.[2][3]
E7046 is an orally bioavailable, selective antagonist of the EP4 receptor.[4][5] By blocking the PGE2-EP4 signaling axis, this compound aims to reverse myeloid-mediated immune suppression and enhance anti-tumor immune responses, particularly those dependent on CD8+ T cells.[2] Flow cytometry is an indispensable tool for elucidating the mechanism of action and pharmacodynamic effects of this compound by enabling detailed, single-cell analysis of the various immune cell populations within the TME and peripheral circulation.[6][7]
Mechanism of Action of this compound
PGE2 in the tumor microenvironment binds to the EP4 receptor, a Gs-protein-coupled receptor, predominantly expressed on myeloid cells.[8] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes the transcription of genes associated with an immunosuppressive phenotype.[8] This signaling cascade fosters the differentiation and activation of immunosuppressive cells such as Myeloid-Derived Suppressor Cells (MDSCs) and M2-like Tumor-Associated Macrophages (TAMs), while inhibiting the function of effector T cells.[1] this compound selectively binds to and blocks the EP4 receptor, preventing PGE2-mediated signaling and thereby reprogramming the TME to be more immunologically active.[5]
Data Presentation: Immunomodulatory Effects of this compound
Flow cytometry has been pivotal in quantifying the cellular changes induced by this compound treatment in preclinical models. The data consistently show a shift from an immunosuppressive to an immuno-active TME.
Table 1: Summary of this compound Effects on Tumor-Infiltrating Myeloid Cells
| Cell Population | Common Markers (Murine) | Change with this compound Treatment | Reference |
|---|---|---|---|
| Monocytic MDSCs (mMDSC) | CD45+ CD11b+ Ly6C+ Gr-1lo | Decrease | [2] |
| M2-like Macrophages | CD45+ CD11b+ Ly6C- Gr-1- F4/80+ MHCIIlow | Decrease | [2] |
| M1-like Macrophages | CD45+ CD11b+ Ly6C- Gr-1- F4/80+ MHCIIhigh | Increase | [2] |
| Dendritic Cells (DCs) | CD45+ CD11c+ MHCII+ | Increase / Rescue of differentiation |[2] |
Table 2: Summary of this compound Effects on Tumor-Infiltrating T-Cells
| Cell Population | Common Markers (Murine) | Change with this compound Treatment | Reference |
|---|---|---|---|
| Total T-Cells | CD45+ CD3+ | Increase | [2] |
| Cytotoxic T-Cells (CTLs) | CD45+ CD3+ CD8+ | Increase | [1][2] |
| Granzyme B+ CD8+ T-Cells | CD45+ CD3+ CD8+ GzmB+ | Increase |[2] |
Experimental Protocols & Workflow
The reliable analysis of immune cells post-E7046 treatment requires robust and standardized protocols from sample acquisition to data analysis.
Protocol 1: Preparation of Single-Cell Suspension from Murine Tumors
This protocol is adapted from standard methods for tumor dissociation.[9][10]
-
Reagents & Materials:
-
RPMI 1640 medium
-
Digestion Buffer: RPMI 1640 with Collagenase D (1 mg/mL) and DNase I (100 U/mL)
-
FACS Buffer: PBS with 2% FBS and 2 mM EDTA
-
70 µm and 40 µm cell strainers
-
ACK Lysing Buffer
-
GentleMACS Dissociator (or similar)
-
-
Procedure:
-
Excise tumors from euthanized mice and place them in cold RPMI 1640.
-
Mince the tumors into small pieces (<2-3 mm) in a petri dish containing 5 mL of Digestion Buffer.
-
Transfer the tumor suspension to a GentleMACS C Tube and process using a dissociation program (e.g., m_TDK_1).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Stop the digestion by adding 10 mL of cold FACS buffer.
-
Filter the suspension through a 70 µm cell strainer, followed by a 40 µm cell strainer, into a 50 mL conical tube.
-
Centrifuge at 300 x g for 7 minutes at 4°C. Discard the supernatant.
-
If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of ACK Lysing Buffer and incubate for 1-2 minutes at room temperature. Neutralize with 10 mL of FACS buffer.
-
Wash the cells once more with FACS buffer.
-
Resuspend the cell pellet in FACS buffer, count viable cells using a hemocytometer and Trypan Blue, and adjust the concentration to 1-2 x 10⁷ cells/mL for staining.
-
Protocol 2: Flow Cytometry Staining and Analysis
This protocol outlines the staining procedure for identifying key myeloid and lymphoid populations.[11][12][13]
-
Reagents & Materials:
-
FACS Buffer
-
Fixable Viability Dye (e.g., Zombie Aqua™)
-
Fc Block (anti-mouse CD16/32 antibody)
-
Fluorochrome-conjugated antibodies (see Tables 3 & 4)
-
Fixation/Permeabilization Buffer (if performing intracellular staining)
-
96-well V-bottom plate or FACS tubes
-
-
Procedure:
-
Aliquot 1-2 x 10⁶ cells per well/tube.
-
Centrifuge at 300 x g for 5 minutes. Decant supernatant.
-
Viability Staining: Resuspend cells in 100 µL of PBS containing a fixable viability dye. Incubate for 15-20 minutes at room temperature, protected from light. Wash with 200 µL of FACS buffer.
-
Fc Receptor Blocking: Resuspend the cell pellet in 50 µL of FACS buffer containing Fc Block. Incubate for 10 minutes on ice.
-
Surface Staining: Without washing, add 50 µL of the surface antibody cocktail (pre-titrated antibodies in FACS buffer). Incubate for 20-30 minutes on ice in the dark.
-
Wash cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
(Optional) For intracellular staining (e.g., for Foxp3 or Granzyme B), proceed with a fixation and permeabilization kit according to the manufacturer's instructions, followed by intracellular antibody staining.
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer.
-
Acquire samples on a flow cytometer. Collect at least 100,000-500,000 events for comprehensive analysis of tumor infiltrates.
-
Analysis: Analyze data using software like FlowJo™. Start by gating on single, viable cells, then on CD45+ hematopoietic cells before identifying specific myeloid and lymphoid subsets.
-
Table 3: Example Flow Cytometry Panel for Murine Myeloid Cells
| Marker | Purpose | Example Fluorochrome |
|---|---|---|
| CD45 | Pan-Leukocyte Marker | BUV395 |
| CD11b | Myeloid Marker | APC-R700 |
| Gr-1 (Ly6G/Ly6C) | MDSC/Neutrophil Marker | PE-Cy7 |
| Ly6C | Monocytic MDSC Marker | PerCP-Cy5.5 |
| Ly6G | Granulocytic MDSC/Neutrophil Marker | BV605 |
| F4/80 | Macrophage Marker | BV786 |
| MHC-II (I-A/I-E) | Antigen Presentation/Activation | AF700 |
| CD206 | M2 Macrophage Marker | PE |
| CD11c | Dendritic Cell Marker | BV421 |
| Viability Dye | Live/Dead Discrimination | Zombie Aqua |
Table 4: Example Flow Cytometry Panel for Murine T-Cells
| Marker | Purpose | Example Fluorochrome |
|---|---|---|
| CD45 | Pan-Leukocyte Marker | BUV395 |
| CD3e | Pan T-Cell Marker | APC-R700 |
| CD4 | Helper T-Cell Marker | BV786 |
| CD8a | Cytotoxic T-Cell Marker | BUV496 |
| CD44 | Memory/Effector Marker | PE-Cy7 |
| CD62L | Naive/Central Memory Marker | FITC |
| Foxp3 | Regulatory T-Cell Marker (Intracellular) | PE |
| Granzyme B | Cytotoxicity Marker (Intracellular) | AF647 |
| Viability Dye | Live/Dead Discrimination | Zombie Aqua |
Conclusion
This compound represents a promising therapeutic strategy to overcome immune suppression within the tumor microenvironment. Flow cytometry is a powerful and essential technology for its development, providing critical insights into the drug's mechanism of action and pharmacodynamic effects. The protocols and data presented here offer a framework for researchers to effectively utilize flow cytometry to assess the immunomodulatory impact of this compound and other EP4 antagonists in preclinical and clinical settings.
References
- 1. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
- 2. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2 and EP4 blockade prevents tumor-induced suppressive features in human monocytic myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. Detection of myeloid-derived suppressor cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Myeloid cyclooxygenase-2/prostaglandin E2/E-type prostanoid receptor 4 promotes transcription factor MafB-dependent inflammatory resolution in acute kidney injury: PGE2 modulates macrophage phenotype through MafB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry analysis of tumor-infiltrating lymphocytes and apoptosis [bio-protocol.org]
- 10. Tumor-Infiltrating Lymphocytes by Flow Cytometry [bio-protocol.org]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Myeloid Derived Suppressor Cells (MDSC) from Naive and Pancreatic Tumor-bearing Mice using Flow Cytometry and Automated Magnetic Activated Cell Sorting (AutoMACS) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
E7046 Technical Support Center: Off-Target Effects and In Vivo Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and in vivo toxicity of E7046, a selective EP4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective small-molecule antagonist of the E-type prostanoid receptor 4 (EP4) for prostaglandin E2 (PGE2).[1][] By blocking the EP4 receptor, this compound interferes with PGE2-mediated immunosuppressive signaling within the tumor microenvironment. This leads to the modulation of myeloid cells, promoting the differentiation of monocytes into antigen-presenting cells and inhibiting their differentiation into immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs).[1] This ultimately enhances anti-tumor immune responses, particularly by facilitating the accumulation and activation of CD8+ T cells.[1]
Q2: What is known about the off-target profile of this compound?
Q3: What are the known in vivo toxicities associated with this compound?
In a first-in-human Phase I clinical trial involving patients with advanced cancers, this compound demonstrated a manageable tolerability profile when administered orally once daily at doses of 125, 250, 500, and 750 mg.[3][4] No dose-limiting toxicities were observed, and the maximum tolerated dose (MTD) was not reached within this dose range.[3] The most frequently reported adverse events were fatigue, diarrhea, and nausea.[4] Preclinical toxicology studies were conducted to support the starting dose for this clinical trial, with the 125 mg starting dose being less than one-sixth of the minimally toxic dose identified in these preclinical studies.[1] However, specific quantitative data from these preclinical toxicology studies, such as LD50 values, are not publicly available.
Q4: I am observing unexpected side effects in my animal model. What could be the cause?
If you are observing unexpected adverse effects in your in vivo experiments, consider the following:
-
Dose and Formulation: Ensure the dose is appropriate for the animal model and that the formulation is well-tolerated. Vehicle effects should be controlled for by including a vehicle-only treatment group.
-
On-Target, Off-Tissue Effects: While this compound targets the EP4 receptor, this receptor is expressed in various tissues. The observed side effects could be due to the intended pharmacological effect of EP4 antagonism in tissues other than the tumor.
-
Potential Off-Target Effects: Although reported to be highly selective, the possibility of off-target interactions, especially at higher concentrations, cannot be entirely ruled out without access to comprehensive screening data.
-
Animal Model Specifics: The specific strain, age, and health status of your animal model can influence the toxicological response.
A logical workflow for troubleshooting unexpected in vivo toxicity is presented below.
Troubleshooting Guides
Guide 1: Investigating Unexpected In Vivo Toxicity
This guide provides a step-by-step approach to troubleshooting unexpected toxicity observed in animal studies with this compound.
Quantitative Data Summary
Table 1: Clinical Safety and Tolerability of this compound in a Phase I Study
| Parameter | Value | Reference |
| Dose Levels Tested | 125, 250, 500, 750 mg (oral, once daily) | [3] |
| Dose-Limiting Toxicities | None observed | [3] |
| Maximum Tolerated Dose (MTD) | Not reached | [3] |
| Most Common Adverse Events | Fatigue, Diarrhea, Nausea | [4] |
Table 2: In Vitro Potency of this compound
| Parameter | Value |
| EP4 Receptor Antagonism (IC50) | 13.5 nM |
Note: The IC50 value is from a cellular PGE2-induced cAMP reporter assay. Further details on the specific assay conditions were not available in the public search results.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Acute Oral Toxicity Study in Rodents (Based on OECD Guideline 420)
This protocol provides a general framework. Specific details should be adapted based on the experimental design.
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).
-
Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle. Allow for an acclimatization period of at least 5 days before the study.
-
Fasting: Withhold food (but not water) overnight for rats or for 3-4 hours for mice before dosing.
-
Dose Preparation: Prepare the test substance in a suitable vehicle. The concentration should be such that the required dose can be administered in a volume that is appropriate for the animal's size (typically not exceeding 10 mL/kg for rodents).
-
Dose Administration: Administer a single dose of the test substance by oral gavage.
-
Sighting Study: A sighting study is performed with a single animal per dose step to determine the starting dose for the main study. The starting dose is selected from fixed levels of 5, 50, 300, and 2000 mg/kg.
-
Main Study: A total of five animals are used for each dose level. The time between dosing at each level is determined by the onset, duration, and severity of toxic signs.
-
Observations:
-
Observe animals individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity.
-
Monitor for mortality daily.
-
-
Body Weight: Determine the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, humanely euthanize all surviving animals and perform a gross necropsy.
Protocol 2: General Principle of a Kinase Inhibition Assay
This protocol outlines the general steps for assessing the inhibitory activity of a compound against a specific kinase.
Signaling Pathway
The primary signaling pathway affected by this compound is the PGE2-EP4 pathway. In the tumor microenvironment, PGE2 binding to the EP4 receptor on various immune cells leads to immunosuppression. This compound blocks this interaction.
References
- 1. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
Overcoming resistance to E7046 treatment in tumors
Welcome to the technical support center for E7t046. This resource is designed for researchers, scientists, and drug development professionals working with the EP4 antagonist E7046. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research in overcoming tumor resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, orally bioavailable small-molecule antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4).[1][2] In the tumor microenvironment (TME), PGE2 is a powerful immunosuppressive molecule. This compound blocks the binding of PGE2 to the EP4 receptor, which is often upregulated in various cancer cells and immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[3] This blockade inhibits the downstream signaling pathways that promote immunosuppression, thereby restoring and enhancing anti-tumor immune responses, primarily mediated by CD8+ T cells.[4]
Q2: What are the key signaling pathways affected by this compound?
A2: The EP4 receptor is a G-protein-coupled receptor that, upon activation by PGE2, can trigger several downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[5] Additionally, EP4 signaling can activate the PI3K/AKT and ERK pathways, which are crucial for cell proliferation, survival, migration, and invasion.[6] By antagonizing the EP4 receptor, this compound effectively inhibits these pro-tumorigenic signaling pathways.
Q3: What is the rationale for using this compound in combination with other therapies?
A3: The immunosuppressive tumor microenvironment is a major factor in resistance to various cancer therapies, including immune checkpoint inhibitors. By targeting the PGE2-EP4 axis, this compound can remodel the TME to be more favorable for anti-tumor immunity. Preclinical studies have shown that this compound can act synergistically with other immunotherapies, such as anti-CTLA-4 antibodies and Treg-reducing agents.[4][7] The rationale is that while checkpoint inhibitors boost T-cell activity, this compound reduces the immunosuppressive myeloid cell populations that can dampen this effect. There is also evidence to suggest that EP4 blockade can reverse resistance to certain chemotherapies.[6]
Q4: What are the expected phenotypic changes in the tumor microenvironment following successful this compound treatment?
A4: Successful treatment with this compound is expected to induce a shift from an immunosuppressive to an immune-active tumor microenvironment. Key phenotypic changes include:
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A decrease in the number and suppressive function of myeloid-derived suppressor cells (MDSCs).
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A shift in tumor-associated macrophages (TAMs) from an M2-like (pro-tumor) to an M1-like (anti-tumor) phenotype.
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Increased infiltration and activation of CD8+ cytotoxic T lymphocytes (CTLs) within the tumor.[8]
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Increased levels of T-cell recruiting chemokines, such as CXCL10.[8]
Troubleshooting Guide: Overcoming Resistance to this compound
This guide addresses potential issues that may arise during your experiments with this compound, focusing on the lack of an expected anti-tumor response.
Problem 1: Tumor cells show intrinsic or acquired resistance to this compound monotherapy.
| Possible Cause | Suggested Solution |
| Low or absent EP4 receptor expression on tumor cells or immune cells. | 1. Verify EP4 Expression: Assess EP4 receptor expression levels in your tumor cell line and in key immune cell populations (MDSCs, TAMs) within the tumor microenvironment using qPCR, western blot, or flow cytometry. 2. Select Appropriate Models: If EP4 expression is low, consider using a different tumor model known to have high EP4 expression. |
| Activation of alternative or bypass signaling pathways. | 1. Pathway Analysis: Investigate the activation status of key downstream signaling pathways (e.g., PI3K/AKT, ERK/MAPK, NF-κB) in the presence and absence of this compound. Upregulation of these pathways independent of EP4 may indicate a bypass mechanism. 2. Combination Therapy: Consider combining this compound with inhibitors of the identified activated bypass pathways (e.g., PI3K inhibitors, MEK inhibitors). |
| Alterations in the tumor microenvironment reducing dependence on PGE2-EP4 signaling. | 1. Cytokine Profiling: Analyze the cytokine and chemokine profile of the tumor microenvironment to identify other immunosuppressive factors that may be compensating for the blockade of EP4 signaling. 2. Targeting Other Immunosuppressive Cells: If other immunosuppressive cell types, such as regulatory T cells (Tregs), are abundant, consider combining this compound with therapies that target these populations. |
| Increased drug efflux leading to reduced intracellular this compound concentration. | 1. Efflux Pump Expression: Assess the expression of common drug efflux pumps (e.g., P-glycoprotein, MRP1) in your tumor cells. 2. Efflux Pump Inhibition: In in vitro experiments, test the effect of co-treating with known efflux pump inhibitors to see if sensitivity to this compound is restored. |
Problem 2: In vivo studies show poor efficacy of this compound despite promising in vitro results.
| Possible Cause | Suggested Solution |
| Suboptimal drug exposure in the tumor microenvironment. | 1. Pharmacokinetic (PK) Analysis: If possible, measure the concentration of this compound in plasma and tumor tissue to ensure adequate drug delivery. 2. Dosing Regimen Optimization: Based on PK data, adjust the dose and/or frequency of this compound administration. The elimination half-life of this compound is approximately 12 hours, justifying once-daily dosing.[9] |
| High levels of other immunosuppressive factors in the TME. | 1. Comprehensive TME Profiling: Characterize the immune cell infiltrate and cytokine profile of the in vivo tumor model. High levels of Tregs or immunosuppressive cytokines like IL-10 and TGF-β may limit the efficacy of this compound. 2. Combination Immunotherapy: Combine this compound with agents that target these other immunosuppressive mechanisms, such as anti-PD-1/PD-L1 or anti-CTLA-4 antibodies. |
| Lack of a pre-existing anti-tumor immune response. | 1. Baseline Immune Infiltrate: Assess the baseline level of T-cell infiltration in your tumor model. "Cold" tumors with a sparse immune infiltrate may not respond well to this compound alone. 2. Inducing Immunogenicity: Consider using this compound in combination with therapies that can induce immunogenic cell death and promote T-cell priming, such as certain chemotherapies or radiation therapy. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Elimination Half-Life (t1/2) | ~12 hours | [9] |
| Dose Proportionality | Up to 500 mg | [9] |
Table 2: Clinical Response to this compound Monotherapy in a Phase I Study
| Response Metric | Value | Reference |
| Best Response (Stable Disease) | 23% of patients | [9] |
| Treatment Duration ≥ 18 weeks (in patients with stable disease) | 4 out of 7 patients | [7] |
| Metabolic Responses (by 18FDG-PET) | 20% of patients | [7] |
Experimental Protocols
1. Assessment of Myeloid-Derived Suppressor Cell (MDSC) Suppressive Function
This protocol is adapted from established methods to evaluate the immunosuppressive capacity of MDSCs.[1][10][11]
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Objective: To determine if MDSCs from treated and untreated tumors can suppress T-cell proliferation.
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Materials:
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Single-cell suspension from tumor tissue
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MDSC isolation kit (e.g., magnetic bead-based)
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Pan T-cell isolation kit
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T-cell proliferation dye (e.g., CFSE or similar)
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T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
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Complete RPMI-1640 medium
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96-well round-bottom plates
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Flow cytometer
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Procedure:
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Isolate MDSCs from the tumors of control and this compound-treated mice.
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Isolate pan T-cells from the spleen of a naive, healthy mouse and label them with a proliferation dye according to the manufacturer's instructions.
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Co-culture the labeled T-cells with the isolated MDSCs at different ratios (e.g., 1:1, 1:2, 1:4 T-cell to MDSC) in a 96-well plate.
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Include control wells with T-cells alone (unstimulated and stimulated).
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Stimulate the T-cells with anti-CD3/CD28 antibodies.
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Incubate the co-culture for 72-96 hours.
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Harvest the cells and analyze T-cell proliferation by flow cytometry, gating on the T-cell population and measuring the dilution of the proliferation dye.
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-
Expected Outcome: MDSCs from untreated tumors are expected to significantly inhibit T-cell proliferation. MDSCs from effectively treated tumors should show a reduced suppressive capacity.
2. In Vitro T-Cell Activation Assay
This protocol outlines a method to assess the activation of T-cells in response to tumor antigens in the presence or absence of this compound.[12]
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Objective: To measure the effect of this compound on T-cell activation and cytokine production.
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Materials:
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T-cells isolated from peripheral blood or spleen
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Tumor cells or tumor cell lysate as a source of antigen
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Antigen-presenting cells (APCs), such as dendritic cells
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This compound
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Brefeldin A
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Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-IFN-γ, anti-TNF-α)
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Flow cytometer
-
-
Procedure:
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Co-culture T-cells, APCs, and tumor cells/lysate in the presence of various concentrations of this compound or a vehicle control.
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Incubate for 24-48 hours.
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For the last 4-6 hours of incubation, add Brefeldin A to block cytokine secretion.
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Harvest the cells and stain for surface markers (CD3, CD8).
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Fix and permeabilize the cells, then stain for intracellular cytokines (IFN-γ, TNF-α).
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Analyze the percentage of cytokine-producing T-cells by flow cytometry.
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-
Expected Outcome: this compound treatment is expected to increase the percentage of activated, cytokine-producing T-cells compared to the vehicle control, indicating a reversal of tumor-induced immunosuppression.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Functional Assays Evaluating Immunosuppression Mediated by Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 6. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Phase I study of this compound, a novel PGE<sub>2</sub> receptor type 4 inhibitor, in patients with advanced solid tumors: Clinical results and effects on myeloid- and T-lymphoid cell-mediated immunosuppression. - ASCO [asco.org]
- 9. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing E7046 Dosage for Synergistic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E7046. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing this compound dosage for synergistic effects with other anti-cancer agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4).[1][2][3][4] PGE2 in the tumor microenvironment (TME) is a powerful immunosuppressor.[1] By blocking the EP4 receptor, this compound can reverse PGE2-mediated immunosuppression, particularly by modulating the function of myeloid cells such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[1][5] This leads to an enhanced anti-tumor immune response.
Q2: With which agents has this compound shown synergistic anti-tumor activity?
Preclinical studies have demonstrated that this compound has synergistic effects when combined with:
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Checkpoint inhibitors:
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Treg-reducing agents:
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E7777, an IL-2-diphtheria toxin fusion protein that preferentially targets regulatory T cells (Tregs).[1]
-
-
Radiotherapy:
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Improved antitumor efficacy and prolonged survival were observed in a CT26 colon cancer mouse model when this compound was combined with radiotherapy.[6]
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Q3: What are the recommended starting doses for this compound in preclinical and clinical studies?
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Preclinical (mouse models): A dose of 150 mg/kg has been shown to inhibit the growth of multiple syngeneic tumor models.[7] Daily oral administration has been effective in slowing tumor growth.[2][3][4]
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Clinical (human): A first-in-human Phase I study initiated dosing at 125 mg, administered orally once daily.[8][9] The study evaluated doses of 125, 250, 500, and 750 mg, with the 250 mg and 500 mg doses proposed for further development in combination therapies.[8][9][10]
Q4: What are the common challenges or troubleshooting issues when working with this compound?
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Suboptimal Synergy: If synergistic effects are not as pronounced as expected, consider the following:
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Timing of administration: The sequence and timing of this compound administration relative to the combination agent can be critical.
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Dosage ratio: The ratio of this compound to the synergistic partner may need optimization.
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Tumor model selection: The immunogenicity of the tumor model can influence the efficacy of this compound combinations. For instance, synergy with anti-PD-1 was observed in the immunogenic CT26 model, while synergy with anti-CTLA-4 was seen in the poorly immunogenic 4T1 model.[5]
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In Vitro vs. In Vivo Discrepancies: this compound may not show a direct effect on tumor cell viability in vitro.[2] Its primary mechanism is modulating the immune system within the tumor microenvironment, an effect that is best observed in in vivo models with a competent immune system.
Troubleshooting Guides
Issue: Lack of Efficacy in a Combination Study
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Verify this compound Activity:
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Confirm the potency of your this compound batch. The reported IC50 for this compound is 13.5 nM.[7]
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Assess target engagement in your model system by measuring downstream markers of EP4 signaling.
-
-
Re-evaluate the Combination Strategy:
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Dosing Schedule: Experiment with different dosing schedules. For example, administering this compound prior to a checkpoint inhibitor might better prepare the tumor microenvironment for an immune attack.
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Dose Optimization: Perform a dose-matrix experiment to identify the optimal concentrations of both this compound and the combination agent.
-
-
Analyze the Tumor Microenvironment:
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Use flow cytometry or immunohistochemistry to assess changes in immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs, M1/M2 macrophage ratios) in response to treatment. This compound treatment has been shown to increase the infiltration of CD8+ T cells into tumors.[6]
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Issue: Unexpected Toxicity in Combination Therapy
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Dose De-escalation: Reduce the dose of one or both agents to a level that is better tolerated while trying to maintain a synergistic effect.
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Staggered Dosing: Introduce a washout period between the administration of this compound and the combination agent.
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Monitor for Known Side Effects: In the Phase I clinical trial, the most common adverse events were fatigue, diarrhea, and nausea.[11] While preclinical models may not fully recapitulate human toxicities, be observant of general animal health.
Data Presentation
Table 1: Preclinical Efficacy of this compound Combinations
| Tumor Model | Combination Agent | Outcome | Reference |
| CT26 (colon) | anti-PD-1 | Pronounced tumor growth inhibition; 40% of mice tumor-free | [5] |
| 4T1 (breast) | anti-CTLA-4 | Nearly complete tumor growth inhibition | [2][5] |
| CT26 (colon) | E7777 (IL-2-diphtheria toxin) | Markedly improved anti-tumor activity; up to 20% of animals tumor-free | [1][5] |
| CT26 (colon) | Radiotherapy | Improved antitumor efficacy and prolonged survival | [6] |
Table 2: this compound Dosing Information from Clinical Trial (NCT02540291)
| Dose Level (oral, once daily) | Number of Patients | Dose-Limiting Toxicities Observed | Recommended for Further Development |
| 125 mg | ≥6 | None | No |
| 250 mg | ≥6 | None | Yes |
| 500 mg | ≥6 | None | Yes |
| 750 mg | ≥6 | None | No |
Data summarized from references[8][9][10].
Experimental Protocols
Protocol: In Vivo Murine Tumor Model for this compound Combination Studies
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Cell Line and Animal Model:
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Select an appropriate syngeneic tumor model (e.g., CT26 for colon cancer, 4T1 for breast cancer).
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Use immunocompetent mice (e.g., BALB/c for CT26 and 4T1).
-
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Tumor Implantation:
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Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
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Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
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Treatment Groups:
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Randomize mice into treatment groups:
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Vehicle control
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This compound alone (e.g., 150 mg/kg, oral gavage, daily)
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Combination agent alone (dose and schedule dependent on the agent)
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This compound + combination agent
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-
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Treatment Administration:
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Administer this compound and the combination agent according to the planned schedule.
-
-
Monitoring and Endpoints:
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Measure tumor volume with calipers every 2-3 days.
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Monitor animal body weight and overall health.
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At the end of the study, tumors can be excised for analysis of the tumor microenvironment (e.g., flow cytometry, IHC).
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Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Experimental workflow for testing this compound synergistic combinations.
Caption: this compound blocks the PGE2-EP4 signaling pathway.
References
- 1. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 美国GlpBio - this compound | antagonist of the type 4 prostaglandin E2 (PGE2) receptor EP4 | Cas# 1369489-71-3 [glpbio.cn]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
E7046 Technical Support Center: Troubleshooting Long-Term Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of E7046 in long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is advised to store the compound at -20°C.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Once prepared, the stock solution should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[2] For optimal results, use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[3]
Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A3: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound.[2] A study on various compounds in DMSO showed that while many are stable for a limited number of cycles, repeated cycling can introduce variability.[4] Aliquoting the stock solution upon initial preparation is the best practice to maintain compound integrity.
Q4: How stable is this compound in aqueous solutions or cell culture media?
Q5: What are the potential signs of this compound degradation in my experiments?
A5: A decrease in the expected biological activity of this compound in your assays, such as a reduced inhibition of the EP4 receptor, could indicate degradation. Inconsistent results between experiments using the same stock solution over time may also be a sign of instability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential stability issues with this compound in your long-term experiments.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or reduced biological activity of this compound over time. | 1. Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles. 2. Instability of this compound in the experimental buffer or cell culture medium. | 1. Prepare a fresh stock solution of this compound from solid compound. Aliquot and store at -80°C. Use a new aliquot for each experiment. 2. Prepare working solutions of this compound immediately before use. Minimize the time the compound spends in aqueous solution before being added to the experiment. 3. Perform a stability study of this compound in your specific experimental medium (see Experimental Protocols section). |
| Precipitation of this compound in stock solution or working solutions. | 1. Exceeding the solubility limit of this compound in the chosen solvent. 2. The stock solution has absorbed water, reducing the solubility of this compound. 3. The compound is less soluble at lower temperatures. | 1. Ensure the concentration of your stock solution does not exceed the known solubility limits (e.g., up to 100 mg/mL in fresh DMSO).[3] 2. Use anhydrous grade DMSO to prepare stock solutions. 3. If precipitation is observed upon thawing, gently warm the vial to 37°C and vortex to redissolve the compound before making dilutions. |
| Variability in results between different batches of this compound. | 1. Differences in the purity of the solid compound between batches. 2. Inconsistent preparation of stock solutions. | 1. Always obtain a certificate of analysis (CoA) for each new batch of this compound to verify its purity. 2. Standardize your protocol for preparing, aliquoting, and storing stock solutions to ensure consistency. |
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Media
This protocol outlines a method to determine the stability of this compound in your specific aqueous-based experimental medium (e.g., cell culture medium, buffer) over a time course relevant to your long-term experiments.
Objective: To quantify the concentration of active this compound over time at a specific temperature.
Materials:
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This compound solid
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Anhydrous DMSO
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Your experimental medium (e.g., DMEM with 10% FBS)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
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C18 HPLC column
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Appropriate mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid)
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Incubator or water bath at the desired experimental temperature (e.g., 37°C)
Methodology:
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Prepare a fresh stock solution of this compound in anhydrous DMSO at a high concentration (e.g., 10 mM).
-
Prepare the experimental sample: Dilute the this compound stock solution into your pre-warmed experimental medium to the final working concentration used in your assays.
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Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the experimental sample and analyze it by HPLC to determine the initial concentration of this compound. This will serve as your baseline.
-
Incubate the remaining experimental sample at the desired temperature (e.g., 37°C).
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Collect timepoints: At regular intervals that are relevant to the duration of your experiments (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots from the incubated sample.
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HPLC Analysis: Analyze each aliquot by HPLC. The method should be capable of separating the parent this compound peak from any potential degradation products.
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Data Analysis: Quantify the peak area of the this compound parent compound at each time point. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
This compound Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in experimental media.
PGE2-EP4 Signaling Pathway
This compound is an antagonist of the Prostaglandin E2 (PGE2) receptor EP4. Understanding this pathway is crucial for interpreting experimental results.
Caption: Simplified diagram of the PGE2-EP4 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: E7046 In Vitro Cell Culture Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using E7046 in in vitro cell culture assays.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions in a direct question-and-answer format.
Q1: Why am I not observing the expected inhibitory effect of this compound on my cells?
A: Several factors could contribute to a lack of this compound efficacy in your assay:
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Suboptimal Concentration: Ensure you are using this compound at an effective concentration. The IC50 for this compound is 13.5 nM, and the Ki is 23.14 nM.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay conditions.
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PGE2 Stimulation: this compound is a competitive antagonist of the EP4 receptor. Its inhibitory effects will be most apparent in the presence of Prostaglandin E2 (PGE2), the natural ligand for the EP4 receptor. Ensure your experimental design includes stimulation with PGE2 to induce EP4 signaling, which this compound can then block.
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Solubility Issues: this compound is soluble in DMSO.[1] Improper dissolution can lead to a lower effective concentration in your culture medium. Ensure the stock solution is fully dissolved before further dilution. It is recommended to use fresh DMSO, as moisture can reduce solubility.[1]
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Cellular Expression of EP4: Confirm that your cell type of interest expresses the EP4 receptor. Low or absent EP4 expression will result in a lack of response to this compound.
Q2: I am observing unexpected cell death or toxicity in my cultures treated with this compound. What could be the cause?
A: While this compound is a selective antagonist, off-target effects or issues with the vehicle can sometimes lead to toxicity:
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DMSO Concentration: The vehicle used to dissolve this compound, DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.
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High this compound Concentration: Although selective, very high concentrations of any compound can lead to off-target effects and toxicity. If you are using concentrations significantly above the recommended range, consider performing a dose-response curve to identify a non-toxic effective concentration.
Q3: My myeloid cell differentiation assay is yielding inconsistent results when using this compound. How can I improve reproducibility?
A: Inconsistent results in myeloid cell differentiation assays can stem from several sources:
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PGE2 Degradation: PGE2 can be unstable in culture medium. Ensure you are using freshly prepared PGE2 for each experiment to consistently stimulate the EP4 receptor.
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Cell Density: The initial seeding density of your cells can impact their differentiation. Ensure you are using a consistent cell number for each experiment.
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Reagent Variability: The activity of cytokines used to drive differentiation (e.g., GM-CSF, IL-4) can vary between lots. It is advisable to test new lots of cytokines before use in critical experiments.
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Timing of Treatment: The timing of this compound addition relative to the initiation of differentiation and PGE2 stimulation is critical. Establish a consistent timeline for your experimental steps.
Q4: I am not seeing the expected increase in T-cell activation or proliferation in my co-culture assay with this compound-treated myeloid cells. What should I check?
A: A lack of T-cell response in a co-culture system can be multifactorial:
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Insufficient Myeloid Cell Modulation: this compound enhances T-cell activity indirectly by inhibiting the immunosuppressive functions of myeloid cells.[2][3] If this compound is not effectively modulating your myeloid cells (see Q1 and Q3), you will not observe a downstream effect on T-cells. Confirm that this compound is altering the phenotype of your myeloid cells (e.g., decreasing markers of myeloid-derived suppressor cells) before assessing T-cell activation.
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T-Cell Stimulation: Ensure that the T-cells in your co-culture are receiving an appropriate activation signal (e.g., anti-CD3/CD28 antibodies or a specific antigen). This compound's effect is to reduce immunosuppression, allowing for a more robust response to an existing stimulus.
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Cell Ratios: The ratio of myeloid cells to T-cells in your co-culture is critical. An excessively high number of immunosuppressive myeloid cells may overcome the effects of this compound. Optimize the cell ratio to create a window where the modulatory effects of this compound can be observed.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Reference |
| IC50 | 13.5 nM | [1] |
| Ki | 23.14 nM | [1] |
| Solubility | 100 mg/mL in DMSO | [1] |
Experimental Protocols
This section provides a detailed methodology for a common in vitro assay utilizing this compound.
Protocol: In Vitro Myeloid-Derived Suppressor Cell (MDSC) Differentiation and T-Cell Suppression Assay
This protocol is designed to assess the ability of this compound to inhibit the differentiation of immunosuppressive MDSCs and restore T-cell proliferation.
Part 1: Generation of MDSCs
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Cell Source: Isolate bone marrow cells from the femurs and tibias of mice.
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Culture Medium: Prepare a complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 40 ng/mL GM-CSF, and 40 ng/mL IL-6.
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Cell Seeding: Plate the bone marrow cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
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Treatment Groups:
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Vehicle Control (e.g., 0.1% DMSO)
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PGE2 (10 nM) + Vehicle
-
PGE2 (10 nM) + this compound (at various concentrations, e.g., 10 nM, 100 nM, 1 µM)
-
-
Incubation: Culture the cells for 4 days at 37°C and 5% CO2.
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Analysis of MDSCs: After 4 days, harvest the cells and analyze the expression of MDSC markers (e.g., CD11b and Gr-1) by flow cytometry.
Part 2: T-Cell Suppression Assay
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T-Cell Isolation: Isolate CD8+ T-cells from the spleen of a syngeneic mouse using a magnetic-activated cell sorting (MACS) kit.
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T-Cell Labeling: Label the isolated T-cells with a proliferation dye (e.g., CFSE or CellTrace Violet).
-
Co-culture Setup:
-
Plate the labeled T-cells at 1 x 10^5 cells/well in a 96-well plate.
-
Add the generated MDSCs from Part 1 at different MDSC:T-cell ratios (e.g., 1:1, 1:2, 1:4).
-
Add a T-cell stimulus, such as anti-CD3/CD28 beads or soluble antibodies.
-
-
Incubation: Co-culture the cells for 72 hours at 37°C and 5% CO2.
-
Analysis of T-Cell Proliferation: Analyze the dilution of the proliferation dye in the T-cell population by flow cytometry as a measure of proliferation.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental application.
Caption: this compound mechanism of action in blocking the PGE2-EP4 signaling pathway.
Caption: Workflow for an in vitro MDSC differentiation and T-cell suppression assay.
References
Managing adverse events of E7046 in clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of E7046, a selective inhibitor of the prostaglandin E2 (PGE2) receptor EP4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor type 4 (EP4).[1] By selectively binding to and blocking the EP4 receptor, this compound inhibits the immunosuppressive effects of PGE2 in the tumor microenvironment.[2][3] This leads to a reduction in tumor-associated myeloid cells (TAMCs), which are immunosuppressive, and promotes the activation of cytotoxic T-cells, thereby enhancing the anti-tumor immune response.[2][4]
Q2: What are the most common adverse events observed with this compound in clinical trials?
In the first-in-human phase I study (NCT02540291), the most frequently reported adverse events were fatigue, diarrhea, and nausea.[4]
Q3: Has a maximum tolerated dose (MTD) for this compound been established?
No, in the initial phase I study, no dose-limiting toxicities were observed, and the maximum tolerated dose (MTD) was not reached at doses up to 750 mg once daily.[5][6]
Q4: What is the recommended phase 2 dose (RP2D) for this compound?
Based on the manageable tolerability and observed immunomodulatory effects, the 250 mg and 500 mg once-daily doses have been proposed for further development in combination settings.[5][6]
Troubleshooting Guide for Adverse Event Management
This guide provides general recommendations for managing common adverse events associated with this compound. Researchers should always refer to the specific clinical trial protocol for detailed management guidelines.
Issue 1: Patient reports fatigue.
Initial Assessment:
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Grade the fatigue: Use the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) to grade the severity of fatigue.
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Rule out other causes: Investigate other potential contributing factors such as disease progression, concomitant medications, or other medical conditions.
Management Recommendations:
| Grade | Recommended Action |
| Grade 1 | - Educate the patient on energy conservation techniques. - Encourage moderate exercise as tolerated. - Ensure adequate hydration and nutrition. |
| Grade 2 | - Consider dose interruption until fatigue improves to Grade 1 or baseline. - Implement the recommendations for Grade 1. - Evaluate for and manage any contributing factors. |
| Grade 3/4 | - Discontinue this compound and provide supportive care. - A thorough medical evaluation is required to rule out other causes. - Re-challenge with this compound at a reduced dose may be considered upon resolution, as per protocol. |
Issue 2: Patient experiences diarrhea.
Initial Assessment:
-
Grade the diarrhea: Use the CTCAE to grade the severity.
-
Evaluate for infectious causes: Rule out infectious etiologies, especially in cases of Grade 3/4 or persistent diarrhea.
Management Recommendations:
| Grade | Recommended Action |
| Grade 1 | - Advise dietary modifications (e.g., BRAT diet: bananas, rice, applesauce, toast). - Encourage increased fluid intake to prevent dehydration. - Initiate over-the-counter anti-diarrheal medication (e.g., loperamide) as per institutional guidelines. |
| Grade 2 | - Continue dietary modifications and hydration. - Optimize anti-diarrheal medication dosage. - Consider dose interruption of this compound until diarrhea resolves to Grade 1 or baseline. |
| Grade 3/4 | - Discontinue this compound. - Administer intravenous fluids and electrolytes as needed. - Consider hospitalization for severe cases. - Once resolved, re-challenge at a reduced dose may be considered as per the trial protocol. |
Issue 3: Patient complains of nausea.
Initial Assessment:
-
Grade the nausea: Use the CTCAE to assess the severity.
-
Assess nutritional intake: Determine if nausea is impacting the patient's ability to eat or drink.
Management Recommendations:
| Grade | Recommended Action |
| Grade 1 | - Advise small, frequent meals and avoiding greasy or spicy foods. - Suggest consuming foods at room temperature. |
| Grade 2 | - Initiate anti-emetic therapy (e.g., ondansetron, prochlorperazine) as per institutional guidelines. - Consider a prophylactic anti-emetic regimen before this compound administration. - Dose interruption may be considered if nausea persists. |
| Grade 3/4 | - Discontinue this compound. - Administer intravenous hydration and anti-emetics. - A thorough evaluation for other causes is necessary. - Re-challenge at a reduced dose may be considered upon resolution, as per the trial protocol. |
Summary of Adverse Events in Phase I Trial (NCT02540291)
| Adverse Event | Frequency | Grade 3/4 Events |
| Fatigue | 37% | Not specified |
| Diarrhea | 33% | One patient |
| Nausea | 30% | Not specified |
| Abdominal Pain | Not specified | Three patients |
| Vomiting | Not specified | Two patients |
| Rash | Not specified | Two patients |
| Allergic Reaction | Not specified | One patient |
| Anaphylaxis | Not specified | One patient |
| Hypersensitivity | Not specified | One patient |
| Hyperuricemia | Not specified | One patient |
Data compiled from a study with 30 patients.[4]
Experimental Protocols
18F-FDG PET/CT Imaging for Metabolic Response Assessment
This protocol is based on the Uniform Protocols for Imaging in Clinical Trials (UPICT) for 18F-FDG PET/CT.
Patient Preparation:
-
Fasting: Patients should fast for a minimum of 6 hours prior to 18F-FDG administration.
-
Blood Glucose: Blood glucose levels should be checked before 18F-FDG injection and should ideally be below 200 mg/dL.
-
Physical Activity: Patients should avoid strenuous physical activity for 24 hours before the scan.
Image Acquisition:
-
Dose: Administer 18F-FDG intravenously. The dose should be calculated based on patient weight.
-
Uptake Period: A quiet uptake period of 60 ± 10 minutes is required.
-
Scanning: Whole-body PET/CT scans are acquired from the base of the skull to the mid-thigh.
Image Analysis:
-
Metabolic response is evaluated using criteria such as PERCIST (PET Response Criteria in Solid Tumors).
-
A complete metabolic response (CMR) is defined as the complete resolution of 18F-FDG uptake within the tumor.
-
A partial metabolic response (PMR) is characterized by a significant decrease in tumor 18F-FDG uptake (e.g., a 30% decrease in the standardized uptake value, SUV).
-
Progressive metabolic disease (PMD) is indicated by a significant increase in tumor 18F-FDG uptake or the appearance of new FDG-avid lesions.
Immunomonitoring of Peripheral Blood and Tumor Biopsies
Objective: To assess the pharmacodynamic effects of this compound on immune cell populations.
Methodology:
-
Sample Collection: Paired peripheral blood and tumor biopsy samples are collected at baseline (before treatment) and on-treatment.
-
Peripheral Blood Processing:
-
Peripheral blood mononuclear cells (PBMCs) are isolated using Ficoll-Paque density gradient centrifugation.
-
Isolated PBMCs are cryopreserved for later analysis.
-
-
Tumor Biopsy Processing:
-
Tumor tissue is mechanically and enzymatically digested to create a single-cell suspension.
-
The resulting cell suspension is filtered and cryopreserved.
-
-
Flow Cytometry Analysis:
-
Cryopreserved PBMCs and tumor-infiltrating lymphocytes (TILs) are thawed and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, CD11b, Gr-1).
-
Multi-color flow cytometry is used to quantify the frequencies of different immune cell subsets.
-
-
Gene Expression Analysis:
-
RNA is extracted from whole blood or isolated immune cell populations.
-
Gene expression profiling is performed using techniques such as quantitative real-time PCR (qRT-PCR) or RNA sequencing to assess the expression of genes downstream of the EP4 signaling pathway (e.g., IDO1, EOMES, PD-L1).[4]
-
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: General workflow for troubleshooting adverse events.
Caption: Experimental workflow for immunomonitoring.
References
- 1. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Using 18FDG-PET and Other PET Agents in Oncology Clinical Trials - Imaging Endpoints [imagingendpoints.com]
- 3. Clinical management, monitoring, and prophylaxis of adverse events of special interest associated with datopotamab deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18F-FDG PET/CT Imaging In Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of E7046 (Palupiprant)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and in vivo evaluation of the oral EP4 antagonist, E7046 (palupiprant).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What are the known physicochemical properties of this compound?
This compound is a lipophilic molecule with poor aqueous solubility. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C22H18F5N3O4 | --INVALID-LINK-- |
| Molecular Weight | 483.39 g/mol | --INVALID-LINK-- |
| Calculated XLogP3 | 4.3 | --INVALID-LINK-- |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), ethanol, and dimethylformamide. Poorly soluble in aqueous solutions. | --INVALID-LINK--, --INVALID-LINK-- |
Q3: Why might I be observing low oral bioavailability with this compound in my experiments?
The low oral bioavailability of this compound is likely attributed to its poor aqueous solubility. For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gastrointestinal fluids. The high lipophilicity (indicated by a high LogP value) and poor water solubility of this compound can lead to a low dissolution rate, which in turn limits its absorption and overall bioavailability.
Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be used to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
-
Use of Co-solvents and Surfactants: These excipients can increase the solubility of the drug in the gastrointestinal fluids.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its dissolution rate and bioavailability.[2][3]
-
Salt Formation: For ionizable drugs, forming a salt can improve solubility and dissolution.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution in aqueous buffer.
Question: I am preparing a solution of this compound for an in vitro assay by diluting a DMSO stock, but the compound precipitates. How can I resolve this?
Answer: This is a common issue for poorly soluble compounds like this compound. Here are a few troubleshooting steps:
-
Decrease the Final Concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try performing a serial dilution to determine the maximum achievable concentration without precipitation.
-
Increase the Percentage of Co-solvent: While high concentrations of DMSO can be toxic to cells, you may be able to slightly increase the final percentage of DMSO in your assay medium. Always run a vehicle control to account for any effects of the solvent.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of this compound.
-
Consider a Different Solvent System: For in vitro studies, if permissible by the experimental design, you could explore the use of other water-miscible organic solvents in which this compound is soluble.
Issue 2: High variability in plasma concentrations of this compound in animal studies.
Question: I am dosing this compound orally to mice and observing high inter-individual variability in the plasma concentrations. What could be the cause and how can I improve consistency?
Answer: High variability in exposure after oral dosing is often linked to formulation-related issues for poorly soluble drugs. Here are some potential causes and solutions:
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Inadequate or Inconsistent Solubilization: If you are using a simple suspension, the wetting and dissolution of the drug particles in the gastrointestinal tract can be inconsistent.
-
Solution: Consider using a formulation that provides a more consistent release and dissolution. A solution formulation using co-solvents and surfactants, or a solid dispersion, can lead to more predictable absorption.
-
-
Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of lipophilic drugs.
-
Solution: Standardize the feeding schedule of your animals. Typically, dosing after an overnight fast can reduce variability.
-
-
Physical Instability of the Formulation: If you are using a suspension, ensure that it is homogenous and that the drug particles do not settle over time.
-
Solution: Prepare the suspension fresh before each use and ensure it is well-mixed. The use of a suspending agent, such as methylcellulose, can help to maintain uniformity.
-
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage in Mice
This protocol is based on formulations reported for in vivo studies of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween® 80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a separate tube, mix the required volumes of PEG300 and Tween® 80.
-
Add the this compound DMSO stock solution to the PEG300/Tween® 80 mixture and vortex until clear.
-
Slowly add the saline to the mixture while vortexing to bring it to the final volume.
Note: This formulation should be prepared fresh and used immediately.
Protocol 2: Preparation of a Suspension Formulation for Oral Gavage in Mice
This protocol is based on a reported method for administering this compound as a suspension.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MC) in water
Procedure:
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the 0.5% MC solution to form a smooth paste.
-
Gradually add the remaining 0.5% MC solution while mixing continuously to achieve the desired final concentration and volume.
-
Ensure the suspension is uniformly mixed before each administration.
Visualizations
Signaling Pathway
Caption: Simplified PGE2-EP4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for assessing the oral bioavailability of this compound formulations.
Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting low bioavailability of this compound.
References
- 1. Adlai Nortye Announces First Patient Dosed in Randomized Phase II Clinical Trial of Palupiprant (AN0025) for the Treatment of Locally Advanced Rectal Cancer with Radiation Therapy | Nasdaq [nasdaq.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
E7046 treatment duration and response evaluation
Welcome to the technical support center for E7046, a selective EP4 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on treatment duration, response evaluation, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small-molecule antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4).[1][2] By blocking the EP4 receptor, this compound disrupts the immunosuppressive signaling of PGE2 within the tumor microenvironment.[1][3] This primarily involves modulating the function of myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), to promote an anti-tumor immune response.[3][4]
Q2: What is the recommended treatment duration for this compound in preclinical and clinical studies?
A2: In preclinical mouse models, this compound has been administered daily by oral gavage for periods ranging from 21 days to the duration of the tumor growth study.[5] In the first-in-human phase I clinical trial (NCT02540291), this compound was administered orally once daily in continuous 21-day cycles.[1][6] Tumor assessments were performed every 6 weeks, and some patients with stable disease remained on treatment for 18 weeks or more.[1][6]
Q3: How should the response to this compound treatment be evaluated?
A3: Response evaluation to this compound treatment should encompass both anatomical and functional assessments. In clinical trials, the response has been evaluated using:
-
Immune-Related Response Evaluation Criteria in Solid Tumors (irRECIST): To assess changes in tumor size.[1][6]
-
18F-FDG PET/CT: To measure the metabolic activity of the tumor. A partial metabolic response is defined as a reduction in the maximum standardized uptake value (SUVmax) of ≥25%.[2]
For preclinical studies, response evaluation typically involves monitoring tumor volume over time and conducting ex vivo analysis of the tumor microenvironment.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell-based assays | 1. This compound instability in solution. 2. Cell line variability. 3. Inconsistent PGE2 stimulation. | 1. Prepare fresh stock solutions of this compound in DMSO for each experiment. While some compounds are stable in DMSO for extended periods, stability can be compound-specific. Avoid multiple freeze-thaw cycles.[7] 2. Ensure consistent cell passage numbers and culture conditions. Authenticate cell lines regularly. 3. Use a consistent concentration and source of PGE2 to stimulate the EP4 pathway. |
| Low or no effect of this compound on myeloid cell differentiation | 1. Insufficient this compound concentration. 2. Low EP4 receptor expression on the cells. 3. Suboptimal culture conditions for myeloid cell differentiation. | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type. 2. Verify EP4 receptor expression on your target cells using qPCR or flow cytometry. 3. Ensure the appropriate cytokines (e.g., GM-CSF, IL-4) are used at optimal concentrations to drive myeloid differentiation. |
In Vivo Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Animal distress or mortality during oral gavage | 1. Improper gavage technique leading to esophageal or tracheal injury. 2. Incorrect gavage needle size. 3. Aspiration of the formulation. | 1. Ensure proper training in oral gavage techniques. Use a flexible gavage tube to minimize the risk of injury.[8] 2. Select a gavage needle of the appropriate length and gauge for the size of the animal.[4] 3. Administer the formulation slowly and ensure the animal is properly restrained. If the animal struggles or shows signs of respiratory distress, stop the procedure immediately.[2][8] |
| High variability in tumor growth or immune response | 1. Inconsistent this compound formulation and administration. 2. Variability in the tumor microenvironment of individual animals. 3. Insufficient sample size. | 1. Prepare the this compound suspension in 0.5% methylcellulose fresh daily and ensure it is well-mixed before each administration. 2. Use age- and sex-matched animals and consider the location of tumor implantation. 3. Increase the number of animals per group to account for biological variability. |
Experimental Protocols
This compound In Vitro Myeloid Cell Differentiation Assay
This protocol is a representative example for assessing the effect of this compound on the differentiation of bone marrow-derived dendritic cells.
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Isolate bone marrow cells from the femurs and tibias of mice.
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Culture the cells at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL recombinant mouse GM-CSF.
-
Add PGE2 to a final concentration of 10 nM to stimulate the EP4 pathway.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control (DMSO).
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Incubate the cells for 7-8 days, replacing the medium with fresh cytokines, PGE2, and this compound on days 3 and 6.
-
Analyze the cells by flow cytometry for the expression of dendritic cell markers (e.g., CD11c, MHC class II) and co-stimulatory molecules (e.g., CD80, CD86).
This compound In Vivo Tumor Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
-
Implant tumor cells (e.g., CT26 colon carcinoma, 4T1 breast cancer) subcutaneously into the flank of immunocompetent mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Prepare this compound as a suspension in 0.5% methylcellulose.
-
Administer this compound daily via oral gavage at a dose of 100-150 mg/kg.[5]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry or immunohistochemistry.
Data Presentation
Table 1: Summary of this compound Dosing and Response in a First-in-Human Phase I Trial
| Dose Cohort | Number of Patients | Best Overall Response (Stable Disease) | Treatment Duration ≥18 weeks |
| 125 mg | 8 | 2 | 2 |
| 250 mg | 8 | 2 | 2 |
| 500 mg | 7 | 0 | 0 |
| 750 mg | 7 | 3 | 0 |
| Total | 30 | 7 (23%) | 4 |
Data adapted from the first-in-human phase I study of this compound.[1][7]
Visualizations
References
- 1. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. quora.com [quora.com]
- 4. uq.edu.au [uq.edu.au]
- 5. glpbio.com [glpbio.com]
- 6. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchanimaltraining.com [researchanimaltraining.com]
Addressing Variability in E7046 Experimental Results: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address potential variability in experimental results involving the selective EP4 inhibitor, E7046 (also known as Palupiprant). By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols, this guide aims to enhance the reproducibility and reliability of your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the prostaglandin E2 (PGE2) receptor EP4.[1] In the tumor microenvironment, PGE2 is highly expressed and suppresses antitumor immunity.[2] this compound blocks the PGE2-EP4 signaling pathway, which in turn inhibits the activation of immunosuppressive myeloid cells and M2-like macrophage polarization, and enhances the population and tumoricidal function of effector CD8+ T cells.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintaining the stability and activity of this compound. For long-term storage, the powdered form should be stored at -20°C for up to 3 years.[1] Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for one month.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For short-term storage (days to weeks), dry and dark conditions at 0-4°C are suitable.[4]
Q3: My in vitro results with this compound are inconsistent. What are some potential causes?
A3: Inconsistent in vitro results can arise from several factors:
-
Compound Solubility: this compound is soluble in DMSO.[4] Ensure the compound is fully dissolved. Using fresh, moisture-absorbing DMSO can reduce solubility.[1] For cell-based assays, the final DMSO concentration should be kept low (typically <0.1%) and consistent across all wells to avoid solvent-induced artifacts.
-
Cell Line Variability: Different cell lines may express varying levels of the EP4 receptor. It is advisable to confirm EP4 expression in your cell line of interest.
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PGE2 Concentration: The inhibitory effect of this compound is dependent on the concentration of PGE2 used to stimulate the EP4 receptor. Ensure a consistent and appropriate concentration of PGE2 is used in your assays. A common concentration used is 10 nM.[1]
-
Incubation Time: The duration of this compound treatment can significantly impact the observed biological effects. Refer to established protocols for appropriate incubation times, which can range from hours to several days (e.g., 7 days for monocyte differentiation assays).[1]
Q4: I am observing high variability in my in vivo animal studies. What should I check?
A4: In vivo variability can be influenced by:
-
Drug Formulation and Administration: this compound is orally bioavailable.[5] Consistent formulation and accurate oral gavage technique are crucial. For example, a working solution can be prepared by mixing a DMSO stock solution with corn oil.[1] This mixed solution should be used immediately.[1]
-
Animal Model: The choice of animal model (e.g., C57BL/6 mice for CT26 tumor models) and the tumor implantation site can affect tumor growth and the immune response.[1][3]
-
Dosing Regimen: The dose and frequency of administration will impact drug exposure and efficacy. Doses of 100 mg/kg or 150 mg/kg have been used in mice.[1]
-
Tumor Microenvironment: The composition of the tumor microenvironment, including the baseline levels of myeloid and CD8+ T cells, can vary between individual animals and influence the response to this compound.[3]
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity of this compound in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Verify the storage conditions and age of the compound. Use a fresh aliquot of this compound. |
| Low EP4 Receptor Expression | Confirm EP4 receptor expression in your cell line using techniques like qPCR or Western blot. |
| Suboptimal PGE2 Concentration | Titrate the concentration of PGE2 to ensure robust EP4 activation in your assay system. |
| Incorrect Assay Conditions | Optimize incubation time and cell density. Ensure appropriate media and supplements are used. |
| Inadequate Solubility | Prepare fresh stock solutions in high-quality, anhydrous DMSO. Visually inspect for complete dissolution. |
Issue 2: High Variability in Tumor Growth Inhibition in Animal Models
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Formulation | Prepare the this compound formulation fresh for each dosing day. Ensure thorough mixing to achieve a uniform suspension. |
| Inaccurate Dosing | Calibrate dosing equipment and ensure consistent administration technique (e.g., oral gavage). |
| Variable Tumor Inoculation | Standardize the number of tumor cells injected and the injection site. Monitor tumor growth to ensure tumors are of a consistent size at the start of treatment. |
| Differences in Animal Cohorts | Ensure mice are age- and sex-matched. House animals under standardized conditions. |
| Immune System Variability | Consider the immune status of the animals. Variability in the baseline immune cell populations can influence the therapeutic response. |
Quantitative Data Summary
| Parameter | Value | Assay Condition |
| IC50 | 13.5 nM | Cell-free assay |
| Ki | 23.14 nM | Cell-free assay |
| In Vitro Concentration Range | 10 - 3000 nM | Human monocyte differentiation assay |
| In Vivo Dosage (mice) | 100 mg/kg or 150 mg/kg | Oral administration |
| Clinical Trial Doses | 125, 250, 500, and 750 mg | Oral, once-daily in humans |
Experimental Protocols
Protocol 1: In Vitro Human Monocyte Differentiation Assay
Objective: To assess the effect of this compound on PGE2-mediated myeloid cell differentiation.
Methodology:
-
Isolate human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Culture monocytes in the presence of recombinant human GM-CSF (20 ng/mL) and human IL-4 (500 U/mL).[1]
-
Add PGE2 to a final concentration of 10 nM to induce pro-tumor myeloid cell differentiation.[1]
-
Treat cells with varying concentrations of this compound (e.g., 10, 100, 300, 1000, or 3000 nM).[1] Include a vehicle control (DMSO).
-
Incubate the cells for 7 days.[1]
-
Analyze the differentiation of monocytes into dendritic cells or macrophages using flow cytometry, staining for relevant cell surface markers.
Protocol 2: In Vivo Tumor Growth Inhibition Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
Methodology:
-
Inject CT26 colon cancer cells subcutaneously into the flank of C57BL/6 mice.[3]
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
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Randomize mice into treatment and vehicle control groups.
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Prepare this compound for oral administration. For example, a 100 mg/mL DMSO stock can be diluted in corn oil.[1] The final solution should be prepared fresh daily.
-
Administer this compound orally at a dose of 100 mg/kg or 150 mg/kg daily.[1] Administer an equivalent volume of the vehicle to the control group.
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Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
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At the end of the study, tumors and spleens can be harvested for further analysis of immune cell populations by flow cytometry.[3]
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
- 3. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1369489-71-3 | Sun-shinechem [sun-shinechem.com]
- 5. This compound - My Cancer Genome [mycancergenome.org]
Validation & Comparative
A Comparative Guide: E7046 vs. COX-2 Inhibitors for Preclinical Research
An objective comparison of E7046 (Palupiprant), a selective prostaglandin E2 receptor 4 (EP4) antagonist, and celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, for researchers in oncology and drug development. This guide synthesizes available preclinical data on their mechanisms, efficacy, and effects on the tumor microenvironment.
Introduction
The prostaglandin E2 (PGE2) signaling pathway is a critical mediator of inflammation and a key driver of tumorigenesis, immune evasion, and metastasis. Consequently, targeting this pathway has become a significant area of cancer research. Two primary strategies have emerged: inhibiting the production of PGE2 upstream or blocking its downstream signaling receptors. This guide compares these two approaches by examining celecoxib, a well-established selective COX-2 inhibitor that blocks PGE2 synthesis, and this compound, a clinical-stage selective antagonist of the EP4 receptor, through which PGE2 exerts many of its pro-tumorigenic effects.
Mechanism of Action: Synthesis Inhibition vs. Receptor Blockade
Celecoxib and this compound intervene at two distinct points in the same oncogenic pathway. Celecoxib acts upstream by selectively inhibiting the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandin H2, the precursor for PGE2.[1][2][3] This effectively reduces the overall levels of PGE2 in the tumor microenvironment (TME).
In contrast, this compound acts downstream. It does not affect PGE2 production but selectively binds to and blocks the EP4 receptor, one of four PGE2 receptor subtypes (EP1-4).[4] The EP4 receptor is a G-protein coupled receptor that, upon binding PGE2, primarily activates the cyclic AMP (cAMP) and subsequent protein kinase A (PKA) signaling cascade.[5] This pathway is heavily implicated in promoting cancer cell proliferation and creating an immunosuppressive TME. By antagonizing EP4, this compound aims to prevent these specific downstream effects without altering the levels of PGE2, which can still interact with other EP receptors.
Data Presentation: A Comparison of Preclinical Performance
While no peer-reviewed studies presenting a direct, head-to-head quantitative comparison of this compound and celecoxib were identified, this section summarizes key performance metrics from separate but analogous preclinical studies.
Table 1: In Vitro Potency and Selectivity
This table highlights the specific inhibitory concentrations of each compound against its primary target.
| Compound | Target | IC50 | Selectivity |
| This compound | EP4 Receptor | 13.5 nM | >1500-fold selective for EP4 over EP2 receptor |
| Celecoxib | COX-2 Enzyme | ~0.06 µM (60 nM) | ~10-20 times more selective for COX-2 over COX-1 |
Table 2: In Vivo Anti-Tumor Efficacy in Murine Colorectal Cancer Models
The following data are from separate studies in syngeneic mouse models of colorectal cancer. These results are not from a direct comparison and experimental conditions may vary.
| Compound | Mouse Model | Dosage & Administration | Outcome |
| This compound | CT26 | 150 mg/kg, oral, daily | Significantly reduced tumor growth dependent on CD8+ T cells. |
| Celecoxib | HT-29 (xenograft) | 80 mg/kg, oral, daily | 76.9% tumor growth inhibition compared to control. |
Note: An abstract from a 2015 conference reported that in an APCMin/+ mouse model, this compound was superior to a comparable dose of celecoxib in reducing colon polyp area and the size of individual polyps. However, the full quantitative data from this direct comparison are not available in peer-reviewed literature.
Table 3: Effects on the Tumor Microenvironment (TME)
Both compounds modulate the TME by interfering with PGE2 signaling, which is known to recruit and activate immunosuppressive myeloid cells.
| Effect on TME | This compound | Celecoxib |
| PGE2 Levels | No direct effect on synthesis. | Significantly reduces PGE2 levels in tumor tissue and plasma.[2] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Inhibits PGE2-mediated differentiation of pro-tumor myeloid cells; reduces MDSC accumulation in tumors. | Prevents the local and systemic expansion of MDSC subtypes; impairs MDSC suppressive function (ROS/NO production).[1][2] |
| T-Cell Response | In vivo anti-tumor activity is dependent on CD8+ T cells. | Reverses T-cell tolerance, leading to improved efficacy of immunotherapy.[1][2] |
| Macrophage Polarization | Shifts TAM phenotype from immunosuppressive M2-like to anti-tumor M1-like. | Reported to shift TAM phenotype from M2 to M1 in a colorectal cancer model.[5] |
Experimental Protocols
Prostaglandin E2 (PGE2) Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a synthesized methodology for quantifying PGE2 levels in cell culture supernatants, a key experiment to confirm the upstream inhibitory activity of celecoxib.
Objective: To measure the concentration of PGE2 in samples treated with a COX-2 inhibitor versus a vehicle control.
Materials:
-
PGE2 ELISA Kit (e.g., from Abcam, Cayman Chemical, or similar)
-
Cell culture supernatant from treated and untreated cells
-
Assay Buffer, Wash Buffer, pNpp Substrate, Stop Solution (typically included in kit)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Culture cells (e.g., CT26 colorectal cancer cells) to desired confluency.
-
Treat cells with celecoxib (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 24-48 hours).
-
If desired, stimulate cells with an inflammatory agent (e.g., LPS) to induce COX-2 expression.
-
Collect cell culture media.
-
Centrifuge at 1,000 x g for 20 minutes at 4°C to pellet cells and debris.
-
Collect the clear supernatant for analysis. Samples can be assayed immediately or stored at -80°C.
-
-
Standard Preparation:
-
Prepare a serial dilution of the PGE2 standard provided in the kit, typically ranging from ~30 to 2,500 pg/mL, using the appropriate diluent (Assay Buffer or fresh culture media).
-
-
Assay Procedure (Competitive ELISA):
-
Add 100 µL of standards and diluted samples to appropriate wells of the antibody-coated 96-well plate.
-
Add 50 µL of PGE2-Alkaline Phosphatase Conjugate to all standard and sample wells.
-
Add 50 µL of PGE2 Antibody to all standard and sample wells.
-
Incubate the plate at room temperature for 2 hours on a plate shaker (~500 rpm).
-
Wash the plate: Empty the wells and wash three times with 400 µL of 1X Wash Buffer per well. After the final wash, tap the plate firmly on absorbent paper to remove residual buffer.
-
Add 200 µL of pNpp Substrate solution to all wells. Incubate at room temperature for 45-60 minutes without shaking.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 405 nm.
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Calculate the PGE2 concentration in the samples by interpolating their absorbance values from the standard curve. The concentration will be inversely proportional to the signal.
-
Flow Cytometric Analysis of Tumor-Infiltrating MDSCs
This protocol outlines a general workflow for isolating and phenotyping MDSCs from tumor tissue, a crucial experiment to evaluate the immunomodulatory effects of both this compound and celecoxib.
Objective: To quantify the populations of monocytic (M-MDSC) and polymorphonuclear (PMN-MDSC) MDSCs within the tumor.
Materials:
-
Freshly excised tumors
-
RPMI medium, PBS, FACS Buffer (PBS + 2% FBS)
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or enzymes (Collagenase D, DNase I)
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
Fc Block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-Gr-1, anti-Ly6G, anti-Ly6C)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Harvest tumors from mice treated with this compound, celecoxib, or vehicle.
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI.
-
Transfer to a gentleMACS C Tube with enzymes and process using a gentleMACS Dissociator according to the manufacturer's protocol. Alternatively, digest with Collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) at 37°C for 30-45 minutes with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Preparation:
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Quench the lysis reaction by adding excess FACS buffer and centrifuge.
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
-
Antibody Staining:
-
Aliquot approximately 1-2 million cells per tube.
-
Add Fc Block to prevent non-specific antibody binding and incubate for 10 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated surface antibodies (e.g., CD45, CD11b, Gr-1, Ly6G, Ly6C) and incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis.
-
-
Flow Cytometry and Gating Strategy:
-
Acquire samples on a flow cytometer.
-
Gate on live, single cells, then on CD45+ hematopoietic cells.
-
From the CD45+ gate, identify CD11b+ Gr-1+ cells, which represent the total MDSC population.
-
Further delineate the MDSC subsets from the CD11b+ Gr-1+ population:
-
PMN-MDSCs: Ly6G+ Ly6Clow
-
M-MDSCs: Ly6G- Ly6Chigh
-
-
Analyze the frequency and absolute number of each MDSC population across the different treatment groups.
-
Conclusion
This compound and celecoxib represent two distinct and viable strategies for targeting the pro-tumorigenic PGE2 pathway. Celecoxib acts as a broad "sledgehammer" by inhibiting PGE2 synthesis, thereby reducing the activation of all four EP receptor subtypes. This approach has demonstrated efficacy but carries the risk of off-target effects associated with systemic prostaglandin inhibition. This compound offers a more targeted "scalpel" approach, specifically blocking the EP4 receptor, which is a major mediator of PGE2-driven immune suppression and tumor growth. Preclinical data strongly suggest that both agents can effectively modulate the immunosuppressive myeloid compartment within the TME. The choice between inhibiting synthesis or blocking a specific receptor depends on the specific research question and cancer model. While evidence suggests EP4 antagonism may offer a more precise immunomodulatory strategy, direct, quantitative head-to-head studies are needed to definitively establish the superior approach for cancer therapy.
References
- 1. COX-2 inhibition improves immunotherapy and is associated with decreased numbers of myeloid-derived suppressor cells in mesothelioma. Celecoxib influences MDSC function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX-2 inhibition improves immunotherapy and is associated with decreased numbers of myeloid-derived suppressor cells in mesothelioma. Celecoxib influences MDSC function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
Validating the Synergistic Effect of E7046 and Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of therapies targeting the tumor microenvironment with established immunotherapies represents a promising frontier in oncology. This guide provides a comprehensive comparison of the synergistic effects observed when combining E7046, a selective EP4 receptor antagonist, with checkpoint inhibitor immunotherapies. The data presented herein, compiled from preclinical and clinical studies, aims to offer an objective evaluation of this combination's performance and mechanistic underpinnings.
Introduction to this compound and its Rationale for Combination Therapy
This compound is an orally bioavailable small molecule that selectively antagonizes the prostaglandin E2 (PGE2) receptor E-type 4 (EP4).[1][2] PGE2, often abundant in the tumor microenvironment, plays a significant role in promoting an immunosuppressive landscape. It achieves this by inhibiting the function of natural killer (NK) cells, hindering the maturation and recruitment of dendritic cells (DCs), and promoting the differentiation and function of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and M2-like tumor-associated macrophages (TAMs).[3][4]
By blocking the PGE2-EP4 signaling pathway, this compound aims to reprogram the tumor microenvironment from an immunosuppressive to an immuno-permissive state.[2][3] This mechanism of action provides a strong rationale for its combination with immunotherapies, such as checkpoint inhibitors, which rely on a functioning anti-tumor immune response to be effective. The hypothesis is that by mitigating the immunosuppressive signals within the tumor, this compound can enhance the efficacy of checkpoint inhibitors that work by releasing the brakes on T-cell activity.
Preclinical Evidence of Synergy
Preclinical studies in various mouse models of cancer have demonstrated a significant synergistic anti-tumor effect when this compound is combined with checkpoint inhibitors like anti-programmed cell death protein 1 (anti-PD-1) and anti-cytotoxic T-lymphocyte-associated protein 4 (anti-CTLA-4).
Tumor Growth Inhibition
In the immunogenic CT26 colon carcinoma model, the combination of this compound and an anti-PD-1 antibody resulted in a pronounced inhibition of tumor growth, with 40% of the mice becoming tumor-free.[5] This was a significant improvement over either agent administered alone, which primarily resulted in tumor growth inhibition with only occasional tumor-free animals.[5]
Similarly, in the poorly immunogenic 4T1 breast cancer model, which is known to be resistant to anti-PD-1 therapy, the combination of this compound and an anti-CTLA-4 antibody led to a nearly complete inhibition of tumor growth.[1][5] Monotherapy with either this compound or anti-CTLA-4 only produced modest growth inhibitory effects.[5] One study reported that this combination resulted in a complete response in 12.5% of the mice.[1]
Table 1: Preclinical Tumor Growth Inhibition with this compound and Immunotherapy Combinations
| Tumor Model | Treatment Group | Tumor Growth Outcome | Reference |
| CT26 Colon Carcinoma | This compound + anti-PD-1 | Pronounced tumor growth inhibition; 40% of mice tumor-free | [5] |
| This compound alone | Tumor growth inhibitory activity; occasional tumor-free animal | [5] | |
| anti-PD-1 alone | Tumor growth inhibitory activity; occasional tumor-free animal | [5] | |
| 4T1 Breast Cancer | This compound + anti-CTLA-4 | Nearly complete tumor growth inhibition; 12.5% of mice with complete response | [1][5] |
| This compound alone | Modest growth inhibitory activity | [5] | |
| anti-CTLA-4 alone | Modest growth inhibitory activity | [5] |
Modulation of the Tumor Microenvironment
The synergistic anti-tumor activity of the this compound and immunotherapy combination is associated with significant changes in the composition and function of immune cells within the tumor microenvironment.
A consistent finding across preclinical studies is the robust accumulation and activation of CD8+ cytotoxic T lymphocytes (CTLs) in the tumors of mice treated with the combination therapy.[5] The combination of this compound and anti-CTLA-4 in the 4T1 model was accompanied by a markedly increased accumulation of granzyme B-positive CD8+ T cells, indicating enhanced cytotoxic potential.[6]
This compound has been shown to inhibit the differentiation of monocytes into immunosuppressive M2-like macrophages and MDSCs.[1][4] Preclinical studies have demonstrated that this compound treatment can almost completely reverse the increase in MDSC numbers in the spleens of tumor-bearing mice.[3] This reduction in immunosuppressive cell populations likely contributes to the enhanced efficacy of checkpoint inhibitors.
Table 2: Immunomodulatory Effects of this compound in the Tumor Microenvironment (Preclinical)
| Immune Cell Population | Effect of this compound Treatment | Reference |
| CD8+ T cells | Increased infiltration and activation | [5] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Inhibition of differentiation and activation; reduction in numbers | [3][4] |
| M2-like Macrophages | Suppression of polarization | [3] |
| T-cell recruiting chemokines (CXCL9, CXCL10) | Increased expression | [4] |
Clinical Validation: A First-in-Human Study of this compound
A first-in-human, phase I clinical trial of this compound was conducted in patients with advanced solid tumors known to have high levels of myeloid cell infiltration.[1] This study provides initial safety, tolerability, and pharmacodynamic data for this compound as a monotherapy.
Safety and Tolerability
This compound was found to be generally well-tolerated in the phase I study. No dose-limiting toxicities were observed, and a maximum tolerated dose was not reached. The most common treatment-related adverse events were fatigue, diarrhea, and nausea.[1]
Pharmacodynamic Effects
The clinical trial confirmed the immunomodulatory activity of this compound in patients. Treatment with this compound led to:
-
Increased T-cell recruiting chemokines: Patients showed increased serum levels of CXCL10 and CCL5, chemokines known to attract T cells.[1]
-
Enhanced T-cell accumulation: Consistent with the preclinical findings, there was evidence of enhanced accumulation of cytotoxic T cells in the tumors of treated patients.[1]
-
Modulation of EP4 downstream signaling: Changes in the expression of genes downstream of the EP4 receptor were observed, further supporting the on-target activity of this compound.[1]
While this study did not evaluate this compound in combination with immunotherapy, the observed immunomodulatory effects in patients provide a strong rationale for future combination trials.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vivo Tumor Growth Inhibition Studies
-
Animal Models: Syngeneic mouse models, such as BALB/c mice for CT26 tumors and BALB/c or C57BL/6 mice for 4T1 tumors, are commonly used. These models have a competent immune system, which is essential for studying immunotherapies.
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 1 x 10^6 CT26 cells or 5 x 10^5 4T1 cells) are injected subcutaneously into the flank of the mice.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is typically administered orally (e.g., by gavage) daily. Checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) are usually administered intraperitoneally on a specific schedule (e.g., twice weekly).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is often calculated using the formula: (Length x Width^2) / 2.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analyses (e.g., ANOVA with post-hoc tests) are used to compare tumor growth between groups. The number of tumor-free mice at the end of the study is also a key endpoint.
Immune Cell Profiling by Flow Cytometry
-
Tumor Digestion: Tumors are harvested at the end of the study and mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently-labeled antibodies specific for different immune cell markers (e.g., CD45 for total immune cells, CD3 for T cells, CD8 for cytotoxic T cells, FoxP3 for regulatory T cells, CD11b and Gr-1 for MDSCs).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the percentage and absolute number of different immune cell populations within the tumor.
-
Data Analysis: Statistical tests are used to compare the immune cell populations between different treatment groups.
Cytokine and Chemokine Analysis
-
Sample Collection: Tumor lysates, serum, or plasma can be collected from the mice at the end of the study.
-
Measurement Techniques:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to measure the concentration of a single cytokine or chemokine.
-
Multiplex Immunoassay (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines and chemokines in a single sample.
-
-
Data Analysis: Cytokine and chemokine concentrations are compared between treatment groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and immunotherapy can be visualized through the interplay of their respective signaling pathways and the experimental workflow designed to validate this synergy.
Signaling Pathway of this compound and Immunotherapy Synergy
Caption: Synergistic mechanism of this compound and checkpoint inhibitors.
Experimental Workflow for Validating Synergy
Caption: Workflow for preclinical validation of this compound and immunotherapy.
Comparison with Alternative Therapies
While direct head-to-head preclinical or clinical data comparing this compound in combination with immunotherapy against other specific therapeutic combinations are limited in the public domain, the mechanism of action of this compound offers a unique approach compared to other agents that modulate the tumor microenvironment.
Other strategies to overcome the immunosuppressive tumor microenvironment include:
-
Targeting other immunosuppressive cells: For example, CSF-1R inhibitors that target TAMs.
-
Modulating other signaling pathways: For instance, inhibitors of TGF-β or IDO.
-
Combination with other immunotherapies: Such as co-stimulatory agonists (e.g., anti-OX40, anti-4-1BB).
The key differentiator for this compound is its specific targeting of the PGE2-EP4 axis, which is a central node in orchestrating an immunosuppressive microenvironment through its effects on multiple cell types, including MDSCs, TAMs, and dendritic cells. This broad yet specific immunomodulatory effect may offer advantages in certain tumor contexts.
Conclusion
The preclinical data strongly support the synergistic anti-tumor effect of combining the EP4 antagonist this compound with checkpoint inhibitor immunotherapy. This combination effectively remodels the tumor microenvironment from an immunosuppressive to an immuno-permissive state, characterized by reduced immunosuppressive cell populations and increased infiltration and activation of cytotoxic T cells. The initial clinical data for this compound monotherapy are encouraging, demonstrating its immunomodulatory effects in patients with a favorable safety profile.
Further clinical investigation of this compound in combination with various immunotherapies is warranted to fully elucidate its therapeutic potential. The data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to consider the continued exploration of this promising combination strategy in the fight against cancer.
References
- 1. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to E7046 and Other Myeloid-Targeting Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with a variety of non-malignant cells, including immune cells. Among these, myeloid cells—such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs)—have emerged as critical regulators of tumor progression and immune evasion. Consequently, therapeutic strategies aimed at reprogramming or depleting these immunosuppressive myeloid populations are a rapidly growing area of cancer immunotherapy.
This guide provides a comparative overview of E7046 (palupiprant), a selective EP4 receptor antagonist, and other prominent myeloid-targeting therapies. We will delve into their mechanisms of action, present available preclinical and clinical data, and provide detailed experimental methodologies for key assays.
This compound: Targeting the PGE₂-EP4 Axis in Myeloid Cells
Prostaglandin E₂ (PGE₂), a lipid mediator often found at high concentrations in the TME, plays a pivotal role in creating an immunosuppressive milieu. PGE₂ exerts its effects through four E-type prostanoid (EP) receptors, with the EP4 receptor being a key transducer of its immunosuppressive signals in myeloid cells.
This compound is an orally bioavailable small molecule that selectively antagonizes the EP4 receptor. By blocking the binding of PGE₂ to EP4 on myeloid cells, this compound aims to reverse their immunosuppressive phenotype, thereby promoting an anti-tumor immune response.[1] Preclinical studies have shown that this compound can inhibit PGE₂-mediated differentiation of monocytes into immunosuppressive M2-like macrophages and MDSCs.[2]
Mechanism of Action: The PGE₂-EP4 Signaling Pathway
The binding of PGE₂ to the Gs-coupled EP4 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors that modulate gene expression, promoting a pro-tumoral and immunosuppressive phenotype in myeloid cells.
Comparison with Other Myeloid-Targeting Therapies
Several other therapeutic strategies are being pursued to target immunosuppressive myeloid cells in the TME. Here, we compare this compound with three prominent classes of myeloid-targeting agents: CSF1R inhibitors, TREM2 modulators, and CD40 agonists.
| Target | Representative Drugs | Mechanism of Action | Key Clinical Findings |
| EP4 Receptor | This compound (Palupiprant) | Blocks PGE₂-mediated immunosuppressive signaling in myeloid cells. | Phase I trials have shown a manageable safety profile and evidence of immune modulation. Stable disease was observed in some patients with advanced solid tumors.[3] |
| CSF1R | Pexidartinib, Emactuzumab | Inhibits the survival, differentiation, and proliferation of macrophages. | Pexidartinib is FDA-approved for tenosynovial giant cell tumor (TGCT). Emactuzumab has shown high response rates in dTGCT.[4][5] |
| TREM2 | AL002 | Modulates the function of TREM2-expressing myeloid cells. | Primarily investigated in Alzheimer's disease, with a recent Phase 2 trial not meeting its primary endpoint.[6][7] Its role in oncology is still in early preclinical exploration. |
| CD40 | Sotigalimab (APX005M), Mitazalimab | Agonist antibodies that activate antigen-presenting cells, including macrophages and dendritic cells, to promote a pro-inflammatory state. | Sotigalimab in combination with chemotherapy has shown promising signals of efficacy in pancreatic cancer.[8] Mitazalimab is also in clinical development for pancreatic cancer. |
CSF1R Inhibitors
The colony-stimulating factor 1 receptor (CSF1R) is crucial for the survival and differentiation of most tissue-resident macrophages.
-
Pexidartinib: An orally bioavailable small molecule inhibitor of CSF1R.
-
Emactuzumab: A monoclonal antibody targeting CSF1R.
Preclinical Potency:
| Compound | Target | IC₅₀ |
| This compound (Palupiprant) | EP4 | 13.5 nM[9] |
| Pexidartinib | CSF1R | 13-20 nM[10] |
Clinical Efficacy:
Clinical data for these agents in broad solid tumors is still emerging, with more pronounced efficacy observed in tumors known to be driven by CSF1R signaling, such as TGCT.
TREM2 Modulators
Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a receptor on myeloid cells that has been implicated in various diseases, including Alzheimer's and cancer. Its role in the TME is complex and context-dependent.
-
AL002: A monoclonal antibody designed to activate TREM2.
While AL002 has been the subject of clinical trials in Alzheimer's disease, the exploration of TREM2 as a therapeutic target in oncology is at an earlier, preclinical stage.
CD40 Agonists
CD40 is a costimulatory protein found on antigen-presenting cells (APCs). Agonist antibodies targeting CD40 can activate APCs, leading to enhanced T-cell priming and a shift towards a pro-inflammatory TME.
-
Sotigalimab (APX005M): A monoclonal antibody that activates CD40.
-
Mitazalimab: Another CD40 agonist antibody in clinical development.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate myeloid-targeting therapies.
In Vitro Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of myeloid cells towards a chemoattractant.
Methodology:
-
Cell Preparation: Isolate primary myeloid cells (e.g., human monocytes from peripheral blood) or use a relevant myeloid cell line.
-
Treatment: Pre-incubate the myeloid cells with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
Assay Setup: Place the treated cells in the upper chamber of a Boyden chamber (transwell) system. The lower chamber contains a medium with a chemoattractant (e.g., PGE₂). The two chambers are separated by a porous membrane.
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 4-24 hours).
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet or a fluorescent dye like Calcein AM), and quantified by microscopy or fluorescence measurement.
T-Cell Activation Assay
This assay evaluates the ability of myeloid cells, pre-treated with a test compound, to suppress or permit T-cell activation.
Methodology:
-
Myeloid Cell Preparation and Treatment: Isolate myeloid cells and treat them with the test compound (e.g., this compound) in the presence or absence of an immunosuppressive stimulus (e.g., PGE₂).
-
T-Cell Isolation: Isolate T-cells from a healthy donor and label them with a proliferation dye such as CFSE.
-
Co-culture: Co-culture the pre-treated myeloid cells with the labeled T-cells in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies).
-
Incubation: Incubate the co-culture for 3-5 days.
-
Analysis: Analyze T-cell proliferation by measuring the dilution of the CFSE dye using flow cytometry. T-cell activation markers (e.g., CD25, CD69) and cytokine production (e.g., IFN-γ) can also be assessed.
Summary and Future Directions
Targeting immunosuppressive myeloid cells in the TME represents a promising frontier in cancer immunotherapy. This compound, with its specific mechanism of action in blocking the PGE₂-EP4 axis, offers a distinct approach to reprogramming the tumor microenvironment.
While direct comparisons of clinical efficacy between this compound and other myeloid-targeting therapies are limited by the available data, the distinct mechanisms of action suggest that these agents may have different optimal applications and combination partners. For instance, the efficacy of CSF1R inhibitors in TGCT highlights the potential for targeted therapies in tumors with a clear dependency on a specific myeloid pathway. The development of CD40 agonists underscores the potential of activating pro-inflammatory myeloid functions.
Future research will be crucial to:
-
Identify biomarkers to select patients most likely to respond to each class of myeloid-targeting therapy.
-
Elucidate the complex interplay between different myeloid cell subsets and other immune cells in the TME.
-
Determine the optimal combination strategies for these agents with other immunotherapies, such as checkpoint inhibitors, and with standard-of-care treatments.
The continued investigation of this compound and other myeloid-targeting therapies holds the promise of expanding the arsenal of effective cancer treatments and improving outcomes for patients with a wide range of malignancies.
References
- 1. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound, a novel PGE<sub>2</sub> receptor type 4 inhibitor, in patients with advanced solid tumors: Clinical results and effects on myeloid- and T-lymphoid cell-mediated immunosuppression. - ASCO [asco.org]
- 4. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. long-term-clinical-activity-safety-and-patient-reported-quality-of-life-for-emactuzumab-treated-patients-with-diffuse-type-tenosynovial-giant-cell-tumour - Ask this paper | Bohrium [bohrium.com]
- 6. Alector, Inc. Reports Q4 2024 Financial Results and Provides Updates on Clinical Trials and Pipeline Development | Nasdaq [nasdaq.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. This compound | Prostaglandin Receptor | CAS 1369489-71-3 | Palupiprant (this compound) | EP4拮抗剂 | 美国InvivoChem [invivochem.cn]
- 10. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of E7046 and Other Prostaglandin E2 Pathway Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The prostaglandin E2 (PGE2) signaling pathway is a critical mediator of immunosuppression and tumor progression in the tumor microenvironment. Consequently, it has emerged as a promising target for novel cancer immunotherapies. E7046, a potent and selective antagonist of the PGE2 receptor EP4, is a clinical-stage investigational agent that has demonstrated promising preclinical and early clinical activity. This guide provides a comprehensive head-to-head comparison of this compound with other inhibitors of the PGE2 pathway, supported by experimental data to inform research and drug development decisions.
Mechanism of Action: Targeting the PGE2-EP4 Axis
Prostaglandin E2 is synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes, primarily COX-2 in the context of cancer and inflammation. PGE2 exerts its diverse biological effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4. Of these, the EP4 receptor is a key transducer of the immunosuppressive and pro-tumorigenic signals of PGE2.
This compound is an orally bioavailable small molecule that selectively binds to and blocks the EP4 receptor.[1] This antagonism is designed to reverse PGE2-mediated immunosuppression, thereby enhancing anti-tumor immune responses.[2] Preclinical studies have shown that this compound can modulate the differentiation and function of myeloid cells, shifting the balance from immunosuppressive M2-like macrophages and myeloid-derived suppressor cells (MDSCs) towards a more pro-inflammatory and anti-tumorigenic M1-like phenotype.[2]
dot
Caption: Simplified PGE2 signaling pathway and points of intervention.
Head-to-Head Comparison of In Vitro Potency and Selectivity
The efficacy and potential side effects of a targeted inhibitor are largely determined by its potency against the intended target and its selectivity over other related targets. The following table summarizes the available in vitro data for this compound and other selected PGE2 pathway inhibitors.
| Inhibitor | Target | IC50 (nM) vs. EP4 | Selectivity vs. EP1 | Selectivity vs. EP2 | Selectivity vs. EP3 | Reference |
| This compound | EP4 | 10.19 | >10,000 nM | 928.2 nM | >10,000 nM | [3] |
| L001 | EP4 | 7.29 (CRE reporter assay) | >10,000 nM | >10,000 nM | >10,000 nM | [4] |
| ONO-AE3-208 | EP4 | Data not directly comparable in a head-to-head study with this compound | - | - | - | - |
| Grapiprant (CJ-023,423) | EP4 | Data not directly comparable in a head-to-head study with this compound | - | - | - | - |
| Celecoxib | COX-2 | Not Applicable | Not Applicable | Not Applicable | Not Applicable | - |
Note: IC50 values can vary depending on the specific assay conditions. Direct comparisons are most reliable when conducted within the same study.
Preclinical In Vivo Efficacy
The anti-tumor activity of PGE2 pathway inhibitors has been evaluated in various preclinical cancer models. The following table summarizes key in vivo findings for this compound and other comparators.
| Inhibitor | Cancer Model | Key Findings | Reference |
| This compound | Syngeneic mouse tumor models | Slowed the growth of established subcutaneous tumors and significantly delayed tumor recurrence after surgical resection. | [7] |
| APCMin/+ mouse model (intestinal polyposis) | Superior to celecoxib in reducing the combined colon polyp area and the size of individual polyps. | [7] | |
| CT26 colon cancer model | Demonstrated antitumor efficacy and prolonged survival. Synergized with Treg-reducing IL-2-diphtheria toxin fusion protein in restoring anti-tumor immunity. | [3] | |
| ONO-AE3-208 | PC3 prostate cancer bone metastasis model | Suppressed in vivo bone metastasis. | [5] |
| Grapiprant | Not extensively reported in cancer models | Primarily evaluated for pain and inflammation. | [8] |
| Celecoxib | APCMin/+ mouse model | Reduced neoplastic polyp formation, but was less effective than this compound. | [7] |
This compound has consistently demonstrated anti-tumor efficacy in multiple preclinical models, both as a monotherapy and in combination with other immunotherapies.[2][3][7] Its superiority over the COX-2 inhibitor celecoxib in the APCMin/+ model suggests that direct targeting of the EP4 receptor may be a more effective strategy than upstream inhibition of PGE2 synthesis in certain contexts.[7] ONO-AE3-208 has also shown promise in a prostate cancer metastasis model.[5]
Experimental Protocols
In Vitro cAMP Functional Assay for EP4 Antagonism
This assay is used to determine the potency of a compound in blocking the PGE2-induced activation of the EP4 receptor, which signals through the cyclic AMP (cAMP) pathway.
dot
Caption: Workflow for a typical cAMP functional assay.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human EP4 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and a selection antibiotic).
-
Cell Plating: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The following day, the culture medium is replaced with a serum-free medium containing various concentrations of the test compound (e.g., this compound) or vehicle control. The plates are incubated for a specified period (e.g., 30 minutes) at 37°C.
-
PGE2 Stimulation: A fixed concentration of PGE2 (typically at its EC80 concentration to ensure a robust signal) is added to the wells, and the plates are incubated for another set period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
cAMP Measurement: The level of intracellular cAMP is then measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based reporter gene assay (e.g., GloSensor™).
-
Data Analysis: The results are plotted as the percentage of inhibition of the PGE2 response versus the log concentration of the antagonist. An IC50 value, the concentration of the antagonist that inhibits 50% of the maximal PGE2 response, is calculated using a non-linear regression analysis.
In Vivo Tumor Growth Inhibition Study in a Syngeneic Mouse Model
This type of study is designed to evaluate the anti-tumor efficacy of a compound in an immunocompetent animal model, which is crucial for assessing immunomodulatory agents like this compound.
dot
Caption: General workflow for an in vivo tumor growth inhibition study.
Detailed Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used for the CT26 colon carcinoma model. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
-
Tumor Cell Implantation: CT26 cells are harvested from culture and injected subcutaneously into the flank of each mouse (e.g., 1 x 106 cells in 100 µL of PBS).
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of approximately 100-200 mm³. Mice are then randomized into treatment and control groups (typically 8-10 mice per group) with similar average tumor volumes.
-
Treatment Administration: The test compound (e.g., this compound) is formulated in a suitable vehicle and administered orally by gavage once or twice daily at various dose levels. The control group receives the vehicle only.
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured with digital calipers 2-3 times per week, and tumor volume is calculated using the formula: (width² x length) / 2. Body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: The study continues for a predetermined period or until the tumors in the control group reach a specified maximum size. The primary efficacy endpoint is often the tumor growth inhibition (TGI), calculated as the percentage change in the mean tumor volume of the treated group compared to the control group. The T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group) is another common metric.
-
Statistical Analysis: Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as a t-test or ANOVA.
Conclusion
This compound is a potent and highly selective EP4 receptor antagonist with a compelling preclinical data package supporting its development as a novel cancer immunotherapy. Head-to-head in vitro data suggests that it is among the most potent EP4 antagonists identified to date. In vivo studies have demonstrated its ability to inhibit tumor growth and metastasis, and it has shown superiority over upstream inhibition of the PGE2 pathway with a COX-2 inhibitor in a relevant preclinical model. While direct, quantitative in vivo comparisons with other clinical-stage EP4 antagonists are limited in the public domain, the available evidence positions this compound as a promising agent for further clinical investigation, both as a monotherapy and in combination with other anti-cancer therapies. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of this compound and other emerging PGE2 pathway inhibitors.
References
- 1. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An EP4 antagonist ONO-AE3-208 suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Grapiprant: A snapshot of the current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
E7046: A Comparative Analysis of its Cross-reactivity with Prostaglandin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of E7046's binding affinity for its primary target, the prostaglandin E2 (PGE2) receptor EP4, versus other prostaglandin receptors. This compound, also known as Palupiprant, is a potent and selective antagonist of the EP4 receptor, a key mediator in inflammatory pathways and cancer progression.[1][2] Understanding its selectivity is crucial for assessing its therapeutic potential and off-target effects.
Quantitative Analysis of Receptor Binding
The selectivity of this compound for the EP4 receptor is a critical attribute for its targeted therapeutic action. The following table summarizes the available quantitative data on the binding affinity and inhibitory concentration of this compound across various prostaglandin receptors.
| Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Selectivity vs. EP4 |
| EP4 | PGE2 | Radioligand Binding | 23.14 | 10.19 - 13.5 | - |
| EP2 | PGE2 | Not Specified | - | >15,285* | >1500-fold |
| EP1 | PGE2 | Not Specified | - | >10,000 | >981-fold |
| EP3 | PGE2 | Not Specified | - | >10,000 | >981-fold |
*Estimated based on the reported >1500-fold selectivity compared to an EP4 IC50 of 10.19 nM. **Inferred from a comparative study where related compounds showed IC50 values >10,000 nM for EP1 and EP3, suggesting a similar low affinity for this compound.
EP4 Receptor Signaling Pathway
The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its ligand PGE2, primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This pathway is implicated in various cellular processes, including inflammation, cell proliferation, and immune suppression.
Caption: EP4 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
The determination of binding affinities and selectivity of compounds like this compound is typically achieved through competitive radioligand binding assays. Below is a generalized protocol representative of the methodology used.
Radioligand Binding Assay for Prostaglandin Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific prostaglandin receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the target prostaglandin receptor (e.g., HEK293 cells transfected with human EP4).
-
Radiolabeled ligand (e.g., [3H]-PGE2).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled PGE2).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the test compound (this compound) or buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
References
Comparative Analysis of E7046 in Different Tumor Histologies: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug E7046, a selective prostaglandin E2 (PGE2) receptor type 4 (EP4) antagonist, across different tumor histologies. The focus is on its mechanism of action, preclinical efficacy, and available clinical data, with a comparison to other myeloid-targeting immunotherapies.
Abstract
This compound is an orally bioavailable small molecule that modulates the tumor microenvironment by targeting the immunosuppressive effects of PGE2.[1][2] By inhibiting the EP4 receptor, this compound aims to repolarize tumor-associated macrophages (TAMs) from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype and to reduce the activity of myeloid-derived suppressor cells (MDSCs).[2] This guide summarizes the current understanding of this compound's activity in various cancers, drawing from preclinical models and the initial findings from a first-in-human Phase I clinical trial (NCT02540291).
Mechanism of Action: Reshaping the Tumor Microenvironment
This compound's primary mechanism of action is the selective inhibition of the EP4 receptor, which is crucial for PGE2-mediated immunosuppression within the tumor microenvironment.[1][2] PGE2, often overproduced by tumor cells, promotes the differentiation and function of immunosuppressive myeloid cells, such as M2 macrophages and MDSCs. These cells, in turn, suppress the activity of cytotoxic T lymphocytes (CTLs), enabling tumor immune evasion. By blocking the EP4 receptor, this compound disrupts this immunosuppressive cascade.
The key downstream effects of this compound include:
-
Inhibition of Myeloid-Derived Suppressor Cells (MDSCs): this compound has been shown to inhibit the differentiation and function of MDSCs, thereby reducing their ability to suppress T-cell responses.
-
Repolarization of Tumor-Associated Macrophages (TAMs): this compound promotes the shift of TAMs from an M2 phenotype, which supports tumor growth and angiogenesis, to an M1 phenotype, which has anti-tumor and pro-inflammatory functions.
-
Enhanced Anti-Tumor T-Cell Activity: By alleviating myeloid-mediated suppression, this compound facilitates the infiltration and activation of CD8+ cytotoxic T-cells within the tumor, leading to enhanced anti-tumor immunity.[2]
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the anti-tumor activity of this compound in various syngeneic mouse models. These studies highlight the drug's ability to modulate the tumor immune microenvironment and enhance anti-tumor responses, particularly in combination with other immunotherapies.
Breast Cancer
In the 4T1 murine breast cancer model, which is known to be poorly immunogenic, this compound has shown promising activity.
-
Monotherapy: While monotherapy data is limited in publicly available literature, the primary benefit of this compound in this model is observed in combination therapy.
-
Combination Therapy: In the 4T1 model, the combination of this compound with an anti-CTLA-4 antibody resulted in significant tumor growth inhibition and improved survival compared to either agent alone. This synergistic effect is attributed to the complementary mechanisms of releasing T-cell suppression by this compound and blocking a key immune checkpoint by the anti-CTLA-4 antibody.
Colon Cancer
The CT26 murine colon adenocarcinoma model has also been utilized to evaluate the efficacy of this compound.
-
Monotherapy: this compound monotherapy has been shown to delay tumor growth in the CT26 model.
-
Combination Therapy: Similar to the breast cancer model, the combination of this compound with other immunomodulatory agents has demonstrated enhanced anti-tumor effects.
Data Summary: Preclinical Studies
| Tumor Model | Treatment | Key Findings |
| 4T1 Breast Cancer | This compound + anti-CTLA-4 | Synergistic tumor growth inhibition and improved survival. |
| CT26 Colon Cancer | This compound | Delayed tumor growth as a single agent. |
Clinical Data: First-in-Human Phase I Trial (NCT02540291)
A Phase I, open-label, multicenter study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[1][3] The trial enrolled patients with tumor types known to have high myeloid cell infiltration.[1]
Patient Population and Tumor Histologies
The study enrolled 30 patients with a variety of advanced cancers. The most common tumor types were:
-
Colorectal cancer
-
Pancreatic cancer
-
Squamous cell carcinoma of the head and neck
Other tumor types, including breast cancer, cervical cancer, and non-small cell lung cancer (NSCLC), were also included, although the number of patients in these cohorts was small.[1]
Efficacy Results
No objective responses (complete or partial responses) were observed in the trial. However, a best response of stable disease (SD) was achieved in 23% (7 out of 30) of patients .[1][3] Of those with stable disease, four patients had a duration of SD of at least 18 weeks.[1][3]
Due to the nature of the Phase I trial and the aggregated reporting of data, a direct comparative analysis of this compound efficacy across different tumor histologies from this study is not possible. The observation of stable disease in a heavily pre-treated population is encouraging and supports further investigation of this compound, likely in combination with other agents.
Safety and Tolerability
This compound was generally well-tolerated. The most common treatment-related adverse events were fatigue, diarrhea, and nausea. No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached.[1]
Comparative Landscape: this compound vs. Other Myeloid-Targeting Agents
This compound is part of a growing class of investigational drugs that target the myeloid compartment of the tumor microenvironment. A comparison with other agents targeting similar pathways provides context for its potential therapeutic positioning.
| Target | Drug Class | Examples | Mechanism of Action | Status in Selected Cancers |
| EP4 | EP4 Receptor Antagonist | This compound | Inhibits PGE2 signaling, reducing MDSC and M2 TAM immunosuppression. | Phase I in solid tumors. |
| CSF-1R | CSF-1R Inhibitors | Pexidartinib, Emactuzumab | Blockade of CSF-1R signaling, leading to depletion of TAMs. | Investigated in breast cancer and other solid tumors. |
| CCR2 | CCR2 Antagonists | PF-04136309 | Inhibits the recruitment of CCR2-expressing monocytes (precursors to TAMs) to the tumor. | Clinical trials in pancreatic and other cancers. |
| PI3Kγ | PI3Kγ Inhibitors | IPI-549 | Reprograms TAMs from an M2 to an M1 phenotype. | Clinical trials in various solid tumors. |
Experimental Protocols
In Vivo Tumor Model Efficacy Study (General Protocol)
-
Cell Lines and Culture: Murine tumor cell lines (e.g., 4T1 for breast cancer, CT26 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animals: Female BALB/c mice, aged 6-8 weeks, are used for these syngeneic models. Animals are allowed to acclimatize for at least one week before the start of the experiment.
-
Tumor Cell Implantation: A suspension of tumor cells (typically 1x10^5 to 1x10^6 cells in phosphate-buffered saline or Matrigel) is injected subcutaneously or orthotopically (into the mammary fat pad for 4T1 cells) into the mice.
-
Tumor Growth Monitoring and Randomization: Tumor growth is monitored by caliper measurements. When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound, comparator agent, combination therapy).
-
Drug Administration: this compound is typically administered orally once or twice daily. The vehicle control and any comparator agents are administered according to their established protocols.
-
Efficacy Endpoints:
-
Tumor Volume: Tumor size is measured 2-3 times per week, and tumor volume is calculated using the formula: (length x width²) / 2.
-
Survival: Animals are monitored for signs of toxicity and morbidity, and survival is recorded.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens are harvested for immunophenotyping by flow cytometry to analyze the frequency and activation state of various immune cell populations, including MDSCs, TAMs, and T-cells.
Conclusion and Future Directions
This compound is a promising immunomodulatory agent that targets the immunosuppressive myeloid cell compartment within the tumor microenvironment. Preclinical data demonstrate its potential to enhance anti-tumor immunity, particularly in combination with other immunotherapies. The first-in-human Phase I trial has shown that this compound is safe and tolerable, with preliminary signals of clinical activity in the form of stable disease in heavily pretreated patients with advanced solid tumors.
The key challenge for the future development of this compound will be to identify the tumor histologies and patient populations most likely to benefit from this therapeutic approach. Given its mechanism of action, tumors with high levels of PGE2 expression and significant myeloid infiltration are logical targets. Combination strategies with immune checkpoint inhibitors are particularly compelling and warrant further investigation in well-designed clinical trials. Future studies should also focus on identifying predictive biomarkers to guide patient selection and optimize the clinical application of this compound.
References
- 1. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of E7046: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like E7046 is a critical component of laboratory safety and environmental responsibility. this compound is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor type 4 (EP4), with potential immunomodulating and antineoplastic activities.[1] Due to its classification as a potential antineoplastic agent, specific handling and disposal procedures must be followed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the material safety data sheet (MSDS) if available. General best practices for handling potentially hazardous compounds should always be observed.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Double chemotherapy gloves |
| Gown | Solid-front barrier gown |
| Eye Protection | Safety goggles or a full-face shield |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood |
All personnel handling this compound waste must be trained on the potential hazards and the appropriate emergency procedures.
This compound Disposal Workflow
The proper disposal of this compound follows a regulated pathway to ensure safety and compliance. The following diagram illustrates the key decision points and steps in the disposal process.
Step-by-Step Disposal Procedures
The disposal of antineoplastic agents like this compound is regulated and requires segregation of waste streams.[2][3]
1. Waste Segregation:
Proper segregation at the point of generation is crucial. This compound waste must be separated into two main categories:
-
Trace Chemotherapy Waste: This includes items that are empty of their contents but may contain residual amounts of the drug. Examples include empty vials, syringes with the plunger fully depressed, and personal protective equipment (PPE) with minimal contamination.
-
Bulk Chemotherapy Waste (Non-Trace): This is considered hazardous waste and includes any unused or expired this compound, partially full vials or syringes, and materials used to clean up significant spills.[2]
2. Containerization:
The correct containers must be used for each waste stream to ensure safe handling and transport.
| Waste Type | Container Specification | Labeling |
| Trace | Yellow, puncture-resistant containers for sharps. Yellow bags for other solid waste.[3] | "Chemotherapy Waste" or "Trace Chemotherapy Waste" |
| Bulk | Black, leak-proof, and sealable containers designated for RCRA hazardous waste.[4] | "Hazardous Waste" with the full chemical name (this compound) |
3. Storage:
All this compound waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, secure, and away from general laboratory traffic.
4. Collection and Disposal:
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[2] Do not dispose of this compound waste in regular trash, biohazard bags, or down the drain.[3] The standard and required method of disposal for chemotherapy waste is incineration at a permitted hazardous waste facility.[2][5]
Experimental Protocols Referenced in Disposal
While specific experimental protocols for this compound are not directly related to its disposal, understanding its use provides context for the types of waste generated. For instance, in vitro studies often involve dissolving this compound in a solvent like DMSO to create stock solutions. Any unused stock solutions or contaminated labware from these experiments would be considered bulk hazardous waste.
Disclaimer: This information is intended as a general guide. Always adhere to the specific regulations and procedures established by your institution and local regulatory bodies.
References
- 1. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Universal Waste [portal.ct.gov]
- 5. m.youtube.com [m.youtube.com]
Essential Safety and Operational Guide for Handling E7046
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of E7046, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4. The following procedural guidance is intended to ensure the safety of laboratory personnel and the integrity of experimental protocols.
Immediate Safety and Handling
This compound is a potent bioactive compound. While a specific Safety Data Sheet (SDS) is not publicly available, the following precautions are based on best practices for handling potent, powdered pharmaceutical agents. A full risk assessment should be completed before handling this compound.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of comprehensive toxicity data, stringent adherence to PPE protocols is mandatory to prevent inadvertent exposure through inhalation, skin contact, or ingestion.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from splashes or aerosolized powder. |
| Hand Protection | Nitrile Gloves | Double-gloving recommended | Prevents dermal absorption. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher (e.g., PAPR) | NIOSH-approved | Essential when handling the powdered form to prevent inhalation. |
Engineering Controls
| Control Type | Description |
| Ventilation | All handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk. |
| Designated Area | A specific area of the lab should be designated for handling this compound to prevent cross-contamination. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and ensure accurate experimental results.
| Aspect | Procedure |
| Receiving | Upon receipt, inspect the container for damage. Log the compound in the chemical inventory. |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C. |
| Weighing | Weigh the powdered compound in a chemical fume hood or powder containment hood. Use dedicated spatulas and weigh boats. |
| Solubilization | This compound is soluble in DMSO. Prepare stock solutions in a chemical fume hood. |
| Spill Response | In case of a spill, evacuate the area and prevent others from entering. For a small powder spill, gently cover with a damp paper towel to avoid creating dust, then wipe and decontaminate the area. For a liquid spill, absorb with an inert material. All spill cleanup materials must be disposed of as hazardous waste. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), weigh boats, and other disposable materials. |
| Place in a dedicated, sealed, and clearly labeled hazardous waste bag. | |
| Liquid Waste | Unused solutions of this compound and contaminated solvents. |
| Collect in a sealed, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. | |
| Sharps | Contaminated needles and syringes. |
| Dispose of in a designated sharps container for hazardous chemical waste. |
Experimental Protocols
In Vitro Cell-Based Assay: Inhibition of PGE2-induced Signaling
This protocol outlines a representative experiment to measure the inhibitory effect of this compound on PGE2-induced cyclic AMP (cAMP) production in a cell line expressing the EP4 receptor.
1. Cell Culture:
-
Culture HEK293 cells stably expressing the human EP4 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells in a 96-well plate at a density of 50,000 cells per well and allow them to adhere overnight.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free media to achieve final desired concentrations (e.g., 1 nM to 10 µM).
-
Prepare a stock solution of PGE2 in DMSO and dilute in serum-free media.
3. Treatment:
-
Wash the cells once with serum-free media.
-
Add the diluted this compound solutions to the wells and pre-incubate for 30 minutes at 37°C.
-
Add PGE2 to a final concentration of 10 nM to all wells except the negative control.
-
Incubate for 15 minutes at 37°C.
4. Measurement of cAMP:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
5. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
This compound Mechanism of Action: EP4 Receptor Signaling
This compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding PGE2, primarily signals through the Gαs protein to activate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). This in turn activates Protein Kinase A (PKA). However, the EP4 receptor can also couple to alternative signaling pathways, including Gαi and β-arrestin, which can activate the PI3K/Akt pathway. This compound blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting these downstream signaling cascades.
Caption: Mechanism of this compound action on EP4 receptor signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
